Pyridazinediones-derivative-1
Description
Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Drug Discovery
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the field of medicinal chemistry and drug discovery. ijsrtjournal.comnih.govijprajournal.comrroij.comopenmedicinalchemistryjournal.com These structures are fundamental to the development of new therapeutic agents due to their vast structural diversity and their capacity to interact with a wide range of biological targets. ijprajournal.comrroij.commdpi.com Statistics reveal that over 85% of all biologically active chemical entities incorporate a heterocyclic ring, underscoring their central role in modern drug design. nih.govrsc.org The most common heteroatoms found in these scaffolds are nitrogen, oxygen, and sulfur. ijsrtjournal.com
The prevalence of heterocyclic scaffolds in pharmaceuticals can be attributed to several key factors. They are integral components of numerous natural products with established biological activities, including vitamins, hormones, and antibiotics. ijsrtjournal.comopenmedicinalchemistryjournal.comrsc.orgnih.gov Furthermore, the incorporation of heteroatoms into a cyclic structure introduces unique electronic and steric properties. rroij.com This allows for the fine-tuning of a molecule's physicochemical properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov Such modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, ultimately enhancing their efficacy and safety profiles. nih.govrroij.com
Nitrogen-containing heterocycles are particularly prominent in medicinal chemistry, with approximately 60% of unique small-molecule drugs approved by the FDA containing such a scaffold. rsc.orgnih.gov The presence of nitrogen atoms often facilitates crucial interactions with biological macromolecules, such as forming hydrogen bonds with proteins and nucleic acids. rroij.comnih.gov This ability to mimic natural biological molecules enhances their therapeutic effectiveness. ijprajournal.com The continuous advancement in synthetic methodologies has further expanded the accessibility to a wide variety of functionalized heterocyclic compounds, enabling medicinal chemists to explore a larger chemical space in the quest for novel and more effective drugs. nih.gov
Overview of Pyridazinedione Derivatives as a Privileged Scaffold for Bioactive Compounds
Among the vast array of heterocyclic compounds, pyridazinedione derivatives have emerged as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target, demonstrating a broad spectrum of biological activities. doi.org The pyridazin-3(2H)-one core, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, is considered a "wonder nucleus" due to the diverse pharmacological properties exhibited by its derivatives. researchgate.net
The interest in pyridazinedione derivatives stems from their wide range of biological activities, which include:
Cardiovascular effects: Many pyridazinone derivatives have been investigated for their potent inodilator, vasorelaxant, cardiotonic, and antihypertensive activities. doi.orgresearchgate.net
Antimicrobial properties: These compounds have shown promise as antibacterial and antifungal agents. mdpi.comnih.gov
Anticancer activity: Several pyridazinedione derivatives have demonstrated antiproliferative effects against various cancer cell lines. mdpi.comnih.govnih.gov
Central nervous system activity: Research has indicated their potential as anticonvulsant and antidepressant agents. doi.orgresearchgate.net
Anti-inflammatory effects: Certain derivatives have been identified as potent and selective COX-2 inhibitors, suggesting their use as anti-inflammatory agents with potentially reduced gastrointestinal side effects. nih.gov
Other activities: The biological potential of pyridazinediones also extends to antitubercular, analgesic, and anti-HIV properties. doi.orgresearchgate.netmdpi.com
The versatility of the pyridazinedione scaffold lies in its synthetic accessibility and the ease with which its structure can be modified. researchgate.net This allows for the creation of large libraries of derivatives with diverse substitution patterns, facilitating the exploration of structure-activity relationships (SAR) to identify compounds with enhanced potency and selectivity for specific biological targets. openmedicinalchemistryjournal.com The ability of the pyridazinedione core to interact with multiple biological targets, including enzymes and receptors, further solidifies its status as a privileged scaffold in the design and development of novel bioactive compounds. doi.org
Historical Context of Pyridazinedione Research in Organic Synthesis and Chemical Biology
The systematic investigation into pyridazine (B1198779) chemistry began in the mid-twentieth century, laying the foundation for the discovery and development of pyridazinedione derivatives. Early research focused on the fundamental synthesis and characterization of the pyridazinedione core. acs.org One of the earliest publications mentioning the chemistry of pyridazinedione dates back to 1959. acs.org
Over the last few decades, the functionalization of proteins through bioconjugation reactions has become a significant area of interest in chemical biology and the pharmaceutical industry. core.ac.ukucl.ac.uk In this context, pyridazinedione derivatives have gained prominence as valuable tools. core.ac.uk Specifically, brominated pyridazinediones have been developed as reagents for the site-selective modification of cysteine residues in proteins. rsc.org This application is crucial for creating homogenous and stable bioconjugates, such as antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies. ucl.ac.uk
The development of the pyridazinedione scaffold for bioconjugation is considered a relatively recent technology with significant potential. core.ac.ukucl.ac.uk Research in this area has focused on optimizing the synthetic routes to produce these reagents and exploring their applications in creating next-generation biotherapeutics. core.ac.uk The unique reactivity of the pyridazinedione scaffold allows for stable and selective modification of proteins, offering advantages over other chemical methods. rsc.org Furthermore, the tuneable nature of the pyridazinedione core has been exploited to create reversible protein modifications, providing a platform for dynamic control over protein function. nih.gov The journey of pyridazinediones from fundamental heterocyclic chemistry to sophisticated tools in chemical biology highlights their remarkable versatility and enduring importance in scientific research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3,5-dihydro-2H-pyridazino[4,5-b]quinoline-1,4,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16)(H,14,17)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWYCFYTWWTGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Pyridazinedione Derivatives
Classical Synthetic Routes to Pyridazinediones
Traditional approaches to the pyridazinedione scaffold primarily rely on the formation of the heterocyclic ring through cyclization and condensation reactions. These methods are well-established and utilize readily available starting materials.
Cyclization Reactions for Pyridazinedione Formation
Cyclization reactions are a cornerstone in the synthesis of pyridazinediones, typically involving the intramolecular ring closure of a suitable acyclic precursor. A common strategy involves the use of 1,4-dicarbonyl compounds which, upon reaction with a hydrazine (B178648) source, can undergo cyclization to form the pyridazinedione ring. The nature of the dicarbonyl compound and the substituents thereon allows for the introduction of various functionalities into the final heterocyclic product.
Another approach involves the reductive cyclization of precursors like 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters using reagents such as iron in acetic acid to yield lactams. mdpi.com
| Precursor | Reagent/Conditions | Product | Yield | Reference |
| 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters | Fe, Acetic Acid | Lactams | Weak | mdpi.com |
| meso-3,4-diethyl-2,5-hexanedione | Primary amine or ammonia | Pyrrole derivative | - | organic-chemistry.org |
| dl-3,4-diethyl-2,5-hexanedione | Primary amine or ammonia | Pyrrole derivative | - | organic-chemistry.org |
Condensation Reactions Involving Hydrazine Derivatives
The condensation of hydrazine derivatives with 1,4-dicarbonyl compounds is a direct and widely employed method for the synthesis of pyridazinediones. This reaction proceeds through the formation of a dihydrazone intermediate, which then undergoes cyclization and oxidation to afford the aromatic pyridazinedione ring. chemtube3d.com The choice of hydrazine derivative (e.g., hydrazine hydrate (B1144303), substituted hydrazines) allows for the introduction of substituents at the nitrogen atoms of the pyridazinedione ring. thieme-connect.deliberty.edu
Unsaturated 1,4-diketones are common substrates, and the stereochemistry of the diketone can influence the reaction conditions required for cyclization. For instance, (Z)-1,4-diketones often react readily with hydrazine hydrate at room temperature, while the corresponding (E)-isomers may require higher temperatures. thieme-connect.de Saturated 1,4-diketones can also be used, in which case the dihydropyridazine (B8628806) intermediate undergoes spontaneous oxidation to the pyridazinedione. thieme-connect.de
A common theme in the synthesis of 1H-1,2,3-triazolo[4,5-d]pyridazines is the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate. This forms a diacylhydrazide that can be cyclized under high heat or acidic conditions. mdpi.com
| 1,4-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Product | Yield | Reference |
| Unsaturated 1,4-diketones | Hydrazine hydrate | Room Temperature (Z-isomer), Reflux in acetic acid (E-isomer) | 3,6-Disubstituted pyridazines | Good | thieme-connect.de |
| Saturated 1,4-diketones | Hydrazine hydrate | Spontaneous oxidation of dihydro intermediate | 3,6-Disubstituted pyridazines | Good | thieme-connect.de |
| 1,2-diacylcyclopentadienes (fulvenes) | Hydrazine hydrate | Methanol (B129727), Room Temperature | 5,6-fused ring pyridazines | >40% | liberty.edu |
| 1,2,3-triazole dicarbonyls | Hydrazine hydrate | Ethanol, then high heat or acid | 1H-1,2,3-triazolo[4,5-d]pyridazines | - | mdpi.com |
Utilization of Maleic Anhydrides and Related Precursors
Maleic anhydride (B1165640) and its derivatives are versatile precursors for the synthesis of pyridazinediones. The reaction of maleic anhydride with hydrazine hydrate is a straightforward method to produce maleic hydrazide (6-hydroxy-pyridazin-3(2H)-one). thieme-connect.deresearchgate.net This reaction can be carried out under various conditions, including in water, ethanol, acetic acid, or sulfuric acid. google.com The use of a rare earth compound catalyst, such as rare earth trifluoromethanesulfonate, has been shown to improve the yield of maleic hydrazide and reduce residual hydrazine content. google.com
The general process involves the addition of maleic anhydride to a solution of hydrazine hydrate, followed by a ring-closure reaction. google.com Depending on the reaction conditions, intermediates such as 1,2-dimaleic acid hydrazine may be formed. researchgate.net
| Maleic Anhydride Derivative | Hydrazine Derivative | Catalyst/Solvent | Product | Yield | Reference |
| Maleic anhydride | Hydrazine hydrate | Diluted sulfuric acid, Rare earth trifluoromethanesulfonate | Maleic hydrazide | >96% | google.com |
| Methylmaleic anhydride | Hydrazine dihydrochloride (B599025) | Water, boiling | 6-Hydroxy-4-methylpyridazin-3(2H)-one | 94% | thieme-connect.de |
| Maleic anhydride | Hydrazine hydrate | Acetic acid | 1,2-Dimaleic acid hydrazine | Good | researchgate.net |
Advanced Synthetic Approaches and Functionalization Strategies
Modern synthetic chemistry offers more sophisticated methods for the construction of complex pyridazinedione derivatives, including multicomponent reactions and cycloaddition strategies. These approaches often provide higher efficiency and molecular diversity.
Multicomponent Reactions (MCRs) for Complex Heterocycle Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all the components, are powerful tools for the efficient synthesis of complex molecules. baranlab.orgnih.gov In the context of pyridazinedione synthesis, a copper-catalyzed multicomponent cyclization reaction has been developed. nih.gov This reaction combines aldehydes, hydrazines, and alkynyl esters to regioselectively produce six-membered pyridazinones, avoiding the formation of five-membered pyrazole (B372694) isomers. nih.gov
When 2-halobenzaldehydes are used as the aldehyde component under the same reaction conditions, the reaction proceeds through a sequential Michael addition/1,2-addition/Ullmann cross-coupling pathway to yield 6-(2-ethoxyphenyl)pyridazinones. nih.gov
| Aldehyde | Hydrazine | Alkyne | Catalyst | Product | Reference |
| Various aldehydes | Various hydrazines | Alkynyl esters | Copper(I) | Pyridazinones | nih.gov |
| 2-Halobenzaldehydes | Various hydrazines | Alkynyl esters | Copper(I) | 6-(2-Ethoxyphenyl)pyridazinones | nih.gov |
Diels-Alder Cycloaddition Reactions in Pyridazinedione Chemistry
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a powerful method for the construction of six-membered rings and can be applied to the synthesis of pyridazine (B1198779) and pyridazinedione systems. quora.comacsgcipr.org In this context, an aza-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile is replaced by nitrogen, is particularly relevant.
An inverse-electron-demand aza-Diels-Alder reaction has been utilized for the synthesis of pyridazine derivatives. organic-chemistry.org In this approach, electron-deficient 1,2,3-triazines act as the diene, and electron-rich 1-propynylamines serve as the dienophile. This reaction is highly regioselective, favoring the formation of the pyridazine ring. organic-chemistry.org The reaction conditions are typically mild and metal-free, offering a sustainable and cost-effective synthetic route. organic-chemistry.org
Furthermore, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl enol ethers has been shown to produce functionalized pyridazines with high regiocontrol. organic-chemistry.org
| Diene | Dienophile | Reaction Type | Conditions | Product | Reference |
| Electron-deficient 1,2,3-triazines | Electron-rich 1-propynylamines | Inverse-electron-demand aza-Diels-Alder | Neutral, metal-free | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |
| 3-Monosubstituted s-tetrazines | Silyl enol ethers | Lewis acid-mediated inverse electron demand Diels-Alder | Lewis acid | Functionalized pyridazines | organic-chemistry.org |
Electrophilic and Nucleophilic Reactions for Derivatization
The pyridazinedione core is susceptible to both electrophilic and nucleophilic attacks, allowing for a wide range of derivatization strategies. The reactivity is governed by the electron-deficient nature of the pyridazine ring, which is further influenced by the two carbonyl groups.
Electrophilic Substitution:
Electrophilic substitution on the pyridazinedione ring is generally challenging due to the electron-withdrawing nature of the nitrogen atoms and carbonyl groups. These reactions typically require activated substrates or harsh reaction conditions. However, when activating groups are present on the ring, electrophilic substitution can occur. For instance, the presence of electron-donating groups can facilitate the introduction of electrophiles.
Nucleophilic Substitution:
Nucleophilic substitution reactions are more common for pyridazinedione derivatives, particularly on halopyridazinediones. The electron-deficient ring system makes the carbon atoms susceptible to attack by nucleophiles. The positions ortho and para to the nitrogen atoms are particularly activated for nucleophilic attack. youtube.com This reactivity is exploited in the synthesis of a variety of substituted pyridazinediones.
A common strategy involves the reaction of chloropyridazinediones with various nucleophiles. For example, treatment of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with phosphorus oxychloride yields the corresponding chloropyridazine derivative. This chloro-substituted pyridazinedione can then react with nucleophiles like hydrazine hydrate to produce hydrazinylpyridazine derivatives. nih.gov
The pyridazinedione ring can also undergo reactions with nitrogen-containing nucleophiles. wur.nl For instance, the reaction of a pyridazinedione derivative with hydroxylamine hydrochloride or hydrazine hydrate can lead to the formation of fused heterocyclic systems. nih.gov
Furthermore, pyridazinediones have been shown to act as reversible and tunable covalent modifiers of cysteine. rsc.org This involves a Michael addition of the thiol group of cysteine to the electron-deficient pyridazinedione ring, demonstrating the susceptibility of the ring to nucleophilic attack. rsc.org
Cross-Coupling Methodologies for Substituted Pyridazinediones (e.g., Suzuki Cross-Coupling)
Cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling, have emerged as powerful tools for the synthesis of substituted pyridazinediones. nih.govnih.govresearchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a halogenated pyridazinedione and a boronic acid or ester. libretexts.org
The Suzuki-Miyaura coupling offers a versatile and efficient method for introducing a wide range of aryl and heteroaryl substituents onto the pyridazinedione core. nih.govnih.gov This methodology is advantageous due to the commercial availability of a large variety of boronic acids, allowing for the synthesis of diverse libraries of pyridazinedione derivatives. nih.gov
A general procedure for the Suzuki-Miyaura cross-coupling reaction on a pyridazinedione scaffold involves the reaction of a bromo- or chloro-pyridazinedione with a (hetero)aryl-boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate. nih.gov The reaction is typically carried out in a mixture of solvents, for example, dimethoxyethane (DME), ethanol, and water. nih.gov
For instance, a series of π-conjugated thienylpyridazine derivatives were synthesized via Suzuki-Miyaura cross-coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids. nih.govnih.gov
| Entry | Halogenated Pyridazinedione | Boronic Acid | Product | Yield (%) |
| 1 | 3-bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | 3-phenyl-6-(thiophen-2-yl)pyridazine | 28 |
| 2 | 3-bromo-6-(thiophen-2-yl)pyridazine | 4-Methylphenylboronic acid | 3-(4-methylphenyl)-6-(thiophen-2-yl)pyridazine | 25 |
| 3 | 3-bromo-6-(thiophen-2-yl)pyridazine | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridazine | 22 |
| 4 | 3-bromo-6-(thiophen-2-yl)pyridazine | Thiophene-2-boronic acid | 3,6-di(thiophen-2-yl)pyridazine | 18 |
| 5 | 3-bromo-6-(thiophen-2-yl)pyridazine | Furan-2-boronic acid | 3-(furan-2-yl)-6-(thiophen-2-yl)pyridazine | 14 |
| This table presents data on the synthesis of thienylpyridazine derivatives via Suzuki-Miyaura cross-coupling. nih.govresearchgate.net |
While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions like Stille and Sonogashira have also been employed in the synthesis of pyridazinedione derivatives. researchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has become an increasingly popular technique for the rapid and efficient synthesis of pyridazinedione derivatives. asianpubs.orgasianpubs.org This method often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. nih.gov
The application of microwave irradiation can significantly accelerate various reactions involved in the synthesis and derivatization of pyridazinediones. For example, the condensation of β-substituted aryl propionic acid with hydrazine hydrate to form 6-substituted phenyl-2,3,4,5-tetrahydropyridazine-3-one can be performed under microwave irradiation. asianpubs.org
One notable example is the one-pot, three-component synthesis of novel thiazolyl-pyridazinediones. mdpi.com In this method, a mixture of the starting materials is irradiated in a microwave oven, leading to the formation of the desired products in high yields and with short reaction times. mdpi.com For instance, the reaction of a pyridazinedione precursor with other reagents under microwave irradiation at 500 W and 150 °C for 2 minutes can yield the final product. mdpi.com
Another application is the microwave-assisted synthesis of fused pyridazinedione systems. The condensation of 3-chloro-6-substituted phenyl pyridazine with anthranilic acid in methanol under microwave irradiation for 1-3 minutes affords 2-substituted phenyl-10H-pyridazino[6,1-b]quinazoline-10-one derivatives. asianpubs.orgasianpubs.org
| Reactants | Product | Microwave Conditions | Reaction Time |
| Pyridazinedione precursor, other reagents | Thiazolyl-pyridazinedione | 500 W, 150 °C | 2 min |
| 3-chloro-6-substituted phenyl pyridazine, anthranilic acid | 2-substituted phenyl-10H-pyridazino[6,1-b]quinazoline-10-one | Not specified | 1-3 min |
| This table provides examples of microwave-assisted synthesis of pyridazinedione derivatives. asianpubs.orgasianpubs.orgmdpi.com |
Annulation Reactions for Fused Pyridazinedione Systems
Annulation reactions are a key strategy for the construction of fused pyridazinedione systems, where a new ring is fused onto the existing pyridazinedione core. These reactions lead to the formation of polycyclic heterocyclic compounds with diverse chemical and biological properties.
One approach involves the reaction of pyridazinedione derivatives with bifunctional reagents to build a new ring. For instance, the reaction of a hydrazinopyridazine derivative with reagents like acetic anhydride, p-chlorobenzaldehyde, or carbon disulphide can lead to the formation of pyridazinotriazine derivatives. nih.gov
Rhodium-catalyzed dual C-H activation and annulation of hydrazones with alkynes provides a route to pyrrolopyridazines and azolopyridazines. nih.gov This transformation represents a rare example of hydrazoyl C–H activation. nih.gov
Another strategy is the annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester to synthesize 4-trifluoromethyl pyridazines. rsc.org This base-promoted reaction proceeds without the need for heavy metal catalysts. rsc.org
Furthermore, intermolecular chromone annulation of o-hydroxyphenylenaminones with aryldiazonium salts has been developed for the selective synthesis of pyridazine-fused chromones. rsc.org This metal-free, chemodivergent reaction allows for the construction of these fused systems by adjusting the reaction temperature. rsc.org
The synthesis of pyrido[3,4-c]pyridazine-3,8-dione can be achieved through a condensation/cyclization strategy starting from pyridazinones. mdpi.com Similarly, various pyridopyridazinedione derivatives can be obtained from the condensation of 2-(arylhydrazono)-3-oxobutyrates with ethyl cyanoacetate, although sometimes in poor yields. mdpi.com
The construction of 1,2,3-triazole-fused pyridazines can be achieved by reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles. nih.gov
| Starting Materials | Reagents | Fused System |
| Hydrazinopyridazine | Acetic anhydride, p-chlorobenzaldehyde, or carbon disulphide | Pyridazinotriazine |
| Hydrazones, Alkynes | Rhodium catalyst | Pyrrolopyridazines, Azolopyridazines |
| Pyridinium ylides | Trifluoroacetyl diazoester | 4-Trifluoromethyl pyridazines |
| o-Hydroxyphenylenaminones | Aryldiazonium salts | Pyridazine-fused chromones |
| Pyridazinones | Not specified | Pyrido[3,4-c]pyridazine-3,8-dione |
| 2-(Arylhydrazono)-3-oxobutyrates | Ethyl cyanoacetate | Pyridopyridazinedione derivatives |
| Dicarbonyl 1,2,3-triazoles | Hydrazine hydrate | 1,2,3-Triazole-fused pyridazines |
| This table summarizes various annulation reactions for the synthesis of fused pyridazinedione systems. |
Preclinical Pharmacological Spectrum of Pyridazinedione Derivatives
Antineoplastic and Cytotoxic Activities
The anticancer potential of pyridazinedione derivatives has been a primary focus of research, with numerous studies demonstrating their efficacy in inhibiting cancer cell growth through various mechanisms.
Pyridazinedione derivatives have shown significant cytotoxic activity against a panel of human cancer cell lines. For instance, a series of triazolo-pyridazinone derivatives were evaluated for their in vitro anticancer activity against breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), lung cancer (A549), and colon cancer (HCT116) cell lines. benthamscience.com One compound, in particular, exhibited potent anticancer activity, comparable to the standard anticancer drug doxorubicin. benthamscience.com
Nanoparticle formulations of a 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivative also displayed promising cytotoxic activity against HepG-2, HCT-116, and MCF-7 cancer cell lines, showing improved efficacy compared to the original derivative. mdpi.com Similarly, novel spiro-pyrrolopyridazine derivatives, especially SPP10, exhibited significant cytotoxicity across MCF-7, H69AR (lung), and PC-3 (prostate) cancer cells. metu.edu.tr
The inhibitory effects of various pyridazinedione and related heterocyclic compounds on these cell lines are summarized in the table below.
| Compound Type | Cell Line | IC50 / GI50 (µM) | Reference |
| Triazolo-pyridazinone derivative (Compound 17) | MCF-7, HepG2, A549, HCT116 | Potent activity reported | benthamscience.com |
| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine nanoparticles | HepG-2, HCT-116, MCF-7 | Promising cytotoxicity | mdpi.com |
| Spiro-pyrrolopyridazine derivative (SPP10) | MCF-7 | 2.31 ± 0.3 | metu.edu.tr |
| Pyrrole[2,3-d]pyridazin-4-one derivative (Compound 3) | HCT-116 | 3.04-4.32 | nih.gov |
| Pyridine (B92270) derivative (Compound 1) | HepG2 | 4.5 ± 0.3 | nih.gov |
| Pyridine derivative (Compound 1) | MCF-7 | >10 | nih.gov |
| Pyrazolopyridine derivative | HCT-116 | 31.3–49.0 | mdpi.com |
| Pyrazolopyridine derivative | MCF-7 | 19.3–55.5 | mdpi.com |
| Pyrazolopyridine derivative | HepG2 | 22.7–44.8 | mdpi.com |
| Pyrazolopyridine derivative | A549 | 36.8–70.7 | mdpi.com |
The anticancer effects of pyridazinedione derivatives are mediated through diverse molecular mechanisms. A prominent mechanism is the induction of apoptosis, or programmed cell death. For example, spiro-pyrrolopyridazine derivative SPP10 was found to potently induce apoptotic cell death in MCF-7, H69AR, and PC-3 cancer cells. metu.edu.tr This was evidenced by the inhibition of the anti-apoptotic protein Bcl-2 and the induction of pro-apoptotic proteins Bax and cytochrome c. metu.edu.tr Similarly, certain pyridine derivatives induce apoptosis in HepG2 cells through the upregulation of the apoptosis-associated protein JNK. nih.govresearchgate.net
Cell cycle arrest is another key mechanism. Pyridine derivatives have been shown to induce G2/M phase arrest in both MCF-7 and HepG2 cells. nih.govresearchgate.net This is achieved by downregulating the cell cycle-associated protein cyclin D1 and upregulating the cell cycle inhibitors p53 and p21. nih.govresearchgate.net
Inhibition of specific enzymes involved in cancer progression is also a target for pyridazinedione derivatives. Certain triazolo-pyridazinone compounds have been shown to exert their anticancer effects in MCF-7 and A549 cells through the inhibition of urokinase activity. benthamscience.com Furthermore, some pyrazolo-pyridazine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), both of which are crucial for cancer cell proliferation. mdpi.com
The cytotoxic activity of pyridazinedione derivatives has been evaluated against a broader panel of human tumor cell lines, demonstrating a wide spectrum of activity. In a study conducted by the National Cancer Institute (NCI), a series of pyrrole[2,3-d]pyridazin-4-one derivatives were tested against 60 human tumor cell lines. nih.gov The most potent compound, compound 3, showed significant cytotoxicity, particularly against the renal cancer subpanel with a GI50 of 5.07 µM. nih.gov This compound also displayed notable potency against MOLT-4 and SR (leukemia), NCI-H460 (non-small cell lung), HCT-116 (colon), and SF-295 (CNS) cancer cells, with GI50 values ranging from 3.04 to 4.32 µM. nih.gov Another pyridazinone-based compound, 17a, exerted broad-spectrum antitumor activity against nine different tumor subpanels. nih.gov
| Cancer Subpanel | Cell Line | Compound | GI50 (µM) | Reference |
| Renal | - | Compound 3 | 5.07 | nih.gov |
| Leukemia | MOLT-4, SR | Compound 3 | 3.04-4.32 | nih.gov |
| Non-Small-Cell Lung | NCI-H460 | Compound 3 | 3.04-4.32 | nih.gov |
| Colon | HCT-116 | Compound 3 | 3.04-4.32 | nih.gov |
| CNS | SF-295 | Compound 3 | 3.04-4.32 | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
In addition to their anticancer properties, pyridazinedione derivatives possess significant anti-inflammatory and immunomodulatory activities, primarily through the inhibition of key inflammatory mediators and enzymes.
Several studies have highlighted the ability of pyridazinedione derivatives to suppress the production of pro-inflammatory mediators. For instance, new pyrazole (B372694)–pyridazine (B1198779) hybrids have been shown to inhibit the generation of prostaglandin-E2 (PGE-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW246.7 macrophages. rsc.org Compounds 5f and 6f from this series were identified as the most potent inhibitors of these inflammatory molecules. rsc.org Another study found that a pyridazinone derivative, compound 6b, decreased serum plasma levels of PGE2 and IL-1β. nih.gov Furthermore, pyridazinone derivatives have been shown to regulate the production of potent pro-inflammatory cytokines and chemokines, such as IL-1, TNF, IL-6, and IL-8, by human primary macrophages. nih.gov
A primary mechanism for the anti-inflammatory action of many pyridazinedione derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Some derivatives exhibit selective inhibition of COX-2, which is preferentially expressed at sites of inflammation. For example, compounds 4c and 6b demonstrated enhanced potency towards the COX-2 enzyme with IC50 values of 0.26 and 0.18 µM, respectively, compared to the selective COX-2 inhibitor celecoxib (B62257) (IC50 = 0.35 µM). nih.gov
Other derivatives have been identified as dual inhibitors of both COX-1 and COX-2. A novel pyrido[2,3-d]pyridazine-2,8-dione derivative, compound 7c, showed similar inhibitory activities against both COX-1 and COX-2 isoenzymes. rsc.orgnih.gov This dual inhibition suggests a broader mechanism of anti-inflammatory action. rsc.orgnih.gov
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 4c | COX-2 | 0.26 | - | nih.gov |
| Compound 6b | COX-2 | 0.18 | 6.33 | nih.gov |
| Celecoxib | COX-2 | 0.35 | - | nih.gov |
| Compound 3d | COX-2 | 0.425 | - | nih.gov |
| Compound 3e | COX-2 | 0.519 | - | nih.gov |
| Compound 4e | COX-2 | 0.356 | - | nih.gov |
| Compound 7c | COX-1/COX-2 | Similar inhibitory activities | Nonselective | rsc.orgnih.gov |
Antimicrobial and Antiviral Potential
Pyridazinedione derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities. sarpublication.comresearchgate.net Their versatile structure allows for modifications that have led to the development of novel agents with potential therapeutic applications, including antimicrobial and antiviral effects. sarpublication.com
Several studies have highlighted the efficacy of pyridazinone derivatives against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. A novel series of pyridazinone derivatives was synthesized and screened for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.govnih.govresearchgate.net Among the tested compounds, certain derivatives showed significant activity. nih.govnih.govresearchgate.net
Notably, compound 13 in the series demonstrated the most potent in vitro activity against Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values of 7.48 µM against P. aeruginosa and 3.74 µM against A. baumannii. nih.gov Compound 7 also displayed significant activity against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with MIC values ranging from 3.74 to 8.92 µM. nih.govnih.govresearchgate.net Another derivative, compound 3 , was identified as the most active against the Gram-positive bacterium S. aureus (MRSA) with an MIC value of 4.52 µM. nih.gov
In other research, different pyridazinone derivatives were screened for their antibacterial properties. One particular derivative, designated IIIa , showed excellent activity against the Gram-positive strain Streptococcus pyogenes and the Gram-negative strain Escherichia coli. biomedpharmajournal.org Another derivative, IIId , exhibited very good activity against S. aureus and good activity against P. aeruginosa. biomedpharmajournal.org
| Compound | S. aureus (MRSA) | P. aeruginosa | A. baumannii | Reference |
|---|---|---|---|---|
| Compound 7 | 7.8 µM | Active (MIC 3.74-8.92 µM) | 7.8 µM | nih.gov |
| Compound 13 | Active (MIC 3.74-8.92 µM) | 7.48 µM | 3.74 µM | nih.govnih.govresearchgate.net |
| Compound 3 | 4.52 µM | - | - | nih.gov |
The antifungal potential of pyridazinone and related pyridinone derivatives has been investigated against various fungal pathogens. nih.govmdpi.comfigshare.com In one study, two compounds containing pyridinone or triazine heterocycles, referred to as PYR and TRI , were identified as having potential antifungal activity against Candida albicans. nih.govmdpi.com Treatment with these compounds led to a significant reduction in C. albicans bioluminescence and colony counts, indicating rapid fungicidal action. nih.govmdpi.com These derivatives were also effective against clinically isolated fluconazole- or caspofungin-resistant C. albicans strains and demonstrated an inhibitory effect on biofilm formation. nih.gov
Another study focused on synthesizing novel pyridazin-3(2H)-one derivatives and evaluating them against plant-pathogenic fungi. figshare.com The results showed that a β-aroylpropionic acid derivative (3) , a thiosemicarbazone derivative (8) , and an N-cyanoacetyl dihydropyridazinone derivative (17) displayed spectacular results against Fusarium solani, Alternaria solani, and Fusarium semitectum. figshare.com
The structural scaffold of pyridazine has been utilized to develop agents with antiviral properties. nih.govnih.gov Research into substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines revealed potent and selective inhibitors of human herpesviruses. nih.gov Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were identified as potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. nih.gov Additionally, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine were found to inhibit the replication of varicella-zoster virus (VZV). nih.gov The broad antiviral potential of pyridine-containing heterocycles has been noted against a range of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV), through various mechanisms of action such as polymerase inhibition and interference with viral replication cycles. nih.gov
Pyridazine-related scaffolds have been explored for their potential against protozoal parasites. A study focusing on a novel 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold aimed to combine two modes of action to enhance antiparasitic efficacy. nih.gov These compounds were evaluated in vitro against a panel of parasites including Giardia lamblia, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum. nih.gov The research found that compounds from this series exhibited selective, sub-nanomolar activity against G. lamblia. nih.gov Further investigation showed that the presence of the nitro group was crucial for the high potency of these compounds. nih.gov
In a broader context, marine pyridoacridone alkaloids, which feature a related heterocyclic system, have demonstrated moderate antileishmanial activity against both extracellular and intracellular forms of L. donovani and significant trypanocidal effects against T. cruzi. nih.gov
Cardiovascular and Renal System Modulators
Pyridazinone derivatives have been extensively investigated for their effects on the cardiovascular system, particularly for their potential as positive inotropic agents to treat heart failure. nih.govnih.gov
A number of 4,5-dihydro-3(2H)-pyridazinone derivatives are recognized as potent positive inotropes. nih.gov Studies on a series of [4-(substituted-amino)phenyl]pyridazinones identified several compounds with potent inotropic activity in vitro and significant cardiohemodynamic effects in vivo. nih.gov
Among these, 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) and 6-[4-(4-pyridylamino)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride (compound 5) showed extremely potent positive inotropic activity combined with vasodilating activity. nih.gov Their potency in increasing cardiac contractility was measured by the dose required to increase dP/dtmax by 30% (ED30). The ED30 for MCI-154 was 8.5 µg/kg and for compound 5 was 4.4 µg/kg, demonstrating significantly higher potency compared to amrinone, which had an ED30 of 471.9 µg/kg. nih.gov
Another study involving the synthesis of 24 different 4,5-dihydro-3(2H)-pyridazinone compounds found that twelve of the tested compounds exhibited a higher effective positive inotropic response than the standard drug digoxin (B3395198) in vitro on isolated rabbit hearts. nih.gov Nine other compounds showed effects comparable to digoxin. nih.gov
| Compound | ED₃₀ (µg/kg) for dP/dtmax increase | Reference |
|---|---|---|
| MCI-154 | 8.5 ± 1.9 | nih.gov |
| Compound 5 | 4.4 ± 0.6 | nih.gov |
| Amrinone (Reference) | 471.9 ± 94.1 | nih.gov |
Vasorelaxant and Antihypertensive Properties
Pyridazinedione derivatives have been investigated for their potential cardiovascular effects, including vasorelaxant and antihypertensive activities. Research in this area has often focused on the structural similarities of these compounds to known cardiovascular drugs.
One area of investigation has been the development of pyridazinone derivatives as potential vasodilator-cardiotonic agents. researchgate.net These compounds are designed based on the pharmacophores of potent cyclic nucleotide phosphodiesterase III (cAMP PDEIII) inhibitors. researchgate.net Inhibition of PDEIII leads to an increase in intracellular cAMP, which in turn mediates vasodilation and increased cardiac contractility. A study focused on the design and synthesis of three series of pyridazinones with the aim of identifying potential vasodilator-cardiotonic lead compounds. researchgate.net The vasodilator activity of these newly synthesized compounds was assessed on the isolated main pulmonary artery of rabbits, with some of the tested compounds demonstrating moderate vasorelaxant activity in comparison to the standard drug, milrinone. researchgate.net
Furthermore, the antihypertensive potential of pyridazine derivatives has been explored. For instance, 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives have demonstrated antihypertensive activity at least as potent as hydralazine (B1673433) in various hypertension models. mdpi.com The mechanism of action for these compounds is suggested to be a direct relaxation of vascular smooth muscle. mdpi.com While these are not strictly pyridazinedione derivatives, the shared pyridazine core suggests a potential avenue for the development of pyridazinedione-based antihypertensive agents.
Another study on benzo[d]imidazole analogues of Pimobendan, a known cardiotonic agent with vasodilator effects, provides further insight. nih.gov Some of these analogues, which incorporate a pyridazine moiety, have shown potent, concentration-dependent, and partially endothelium-dependent vasorelaxant effects. nih.gov For example, 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol (compound 13) was found to be a potent vasorelaxant, with an EC50 value of 1.81μM and an Emax of 91.7% in ex vivo studies on intact aortic rings. nih.gov This compound also exhibited a statistically significant dose-dependent antihypertensive effect in spontaneously hypertensive rats (SHRs). nih.gov
Table 1: Vasorelaxant and Antihypertensive Activity of Selected Pyridazine Derivatives
| Compound | Model | Activity | Key Findings |
|---|---|---|---|
| 6-(3-ethoxycarbonyl-4-oxo-1,4-dihydroquinolin-6-yl)-4,5-dihydro-3(2H)-pyridazinones (3a and 3b) | Isolated rabbit main pulmonary artery | Moderate vasorelaxant activity | --- |
| 6-[4-(2,6-disubstituted-quinolin-4-ylamino)phenyl]-4,5-dihydropyridazin-3(2H)-ones (5a-f) | Isolated rabbit main pulmonary artery | Moderate vasorelaxant activity | --- |
| 6-[3-(5-cyano-6-oxo-4-aryl-1,6-dihydro-2-pyridyl)phenylamino]-3(2H)pyridazinone (8a and 8b) | Isolated rabbit main pulmonary artery | Moderate vasorelaxant activity | --- |
| 3-hydrazinocycloheptyl[1,2-c]pyridazine (4) | Genetic, neurogenically-induced, and DOCA-NaCl-induced hypertension models | Antihypertensive activity at least as great as hydralazine | Direct relaxation of vascular smooth muscle |
Diuretic Activity
The diuretic potential of pyridazinedione derivatives is an area with limited direct research available in the public domain. However, the broader class of pyridazine derivatives has been investigated for such properties. For instance, a study on the synthesis and pharmacological activities of several 3-hydrazino-5,6-dihydrobenzo[h]cinnolines, which are pyridazine derivatives, explored their diuretic effects. nih.gov
While direct evidence for the diuretic activity of "Pyridazinediones-derivative-1" is not available in the reviewed literature, the structural features of the pyridazine nucleus are present in some known diuretic agents. For example, Piretanide, a loop diuretic, possesses a pyridine ring, which is structurally related to the pyridazine ring. nih.govdocumentsdelivered.com Piretanide has been shown to cause significant diuresis and has been studied for the treatment of congestive heart failure. nih.gov This suggests that the heterocyclic core can be a scaffold for diuretic activity, but further research is needed to specifically determine the diuretic potential of pyridazinedione derivatives.
Neurological and Central Nervous System Activities
Pyridazinedione derivatives have shown a range of activities within the central nervous system, including antidepressant, anticonvulsant, and enzyme-inhibiting effects.
The potential antidepressant effects of pyridazine derivatives have been a subject of investigation. One study evaluated two pyridazine derivatives, 5-benzyl 6-methyl 2-[4-(3-trifluoro-methyl phenyl) piperazin-1-yl] methylpyridazin-3-one (PC4) and 5-benzyl 6-methyl 2-[4-(3-chlorophenyl) piperazin-1-yl] methylpyridazin-3-one (PC13), for their antidepressant-like properties in classical psychopharmacological models in mice. nih.gov
The structure-activity relationships of a series of 47 diversely substituted analogues of minaprine, a pyridazine derivative, were studied to understand their antidepressant, serotonergic, and dopaminergic activities. nih.gov This research indicated that the serotonergic and dopaminergic activities, which are relevant to antidepressant effects, could be dissociated based on the substitution pattern on the pyridazine ring. nih.gov Specifically, serotonergic activity was mainly correlated with the substituent at the 4-position, while dopaminergic activity was dependent on the presence of a para-hydroxylated aryl ring at the 6-position. nih.gov
The anticonvulsant properties of pyridazinone derivatives have been more extensively studied. sphinxsai.comnih.govresearchgate.net The pyridazinone ring system is considered a key feature for anticonvulsant activity due to the presence of an amide moiety, which is found in many anticonvulsant drugs. sphinxsai.com
A series of new hybrid benzimidazole-containing pyridazinone derivatives were designed and synthesized based on the pharmacophoric requirements for anticonvulsant activity. nih.gov These compounds were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models in mice. nih.gov Among the tested compounds, SS-4F showed significant anticonvulsant activity in both models, with ED50 values of 25.10 and 85.33 mg/kg in the MES and scPTZ screens, respectively. nih.gov Further investigation suggested that the anticonvulsant effect of SS-4F may be mediated by an increase in the level of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov
Another study synthesized several 3-substituted pyridazines and a series of imidazo- and triazolopyridazines, which were tested for their anticonvulsant activity against MES-induced seizures in mice. nih.gov The most active derivatives, including 3-ureidopyridazine 7 and several triazolopyridazines, had oral ED50 values ranging from 6.2 to 22.0 mg/kg. nih.gov One derivative, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25), was also effective in the pentylenetetrazole-induced seizures test (ED50 = 76 mg/kg per os) and blocked strychnine-induced tonic extensor seizures (ED50 = 34.5 mg/kg per os), suggesting a mechanism involving glycinergic and GABAergic transmission. nih.gov
Table 2: Anticonvulsant Activity of Selected Pyridazinone Derivatives
| Compound | Seizure Model | ED50 (mg/kg) | Proposed Mechanism of Action |
|---|---|---|---|
| SS-4F | Maximal Electroshock (MES) | 25.10 | Increase in GABA level |
| SS-4F | Subcutaneous Pentylenetetrazole (scPTZ) | 85.33 | Increase in GABA level |
| 3-ureidopyridazine 7 | Maximal Electroshock (MES) | 6.2 - 22.0 (oral) | Not specified |
| Triazolopyridazines 16, 18, 21, 25 | Maximal Electroshock (MES) | 6.2 - 22.0 (oral) | Not specified |
| 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25) | Pentylenetetrazole-induced seizures | 76 (oral) | Modifications of glycinergic and GABAergic transmission |
A significant area of research for pyridazinedione derivatives is their ability to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B. uniba.itnih.govmdpi.com Selective MAO-B inhibitors are of therapeutic interest for the management of neurodegenerative diseases like Parkinson's disease. uniba.itmdpi.com
A study on a novel class of pyridazinone derivatives synthesized sixteen compounds (TR1–TR16) and evaluated their inhibitory activities against both MAO-A and MAO-B. uniba.itnih.govmdpi.com Most of the derivatives demonstrated potent and highly selective inhibition of MAO-B. uniba.itnih.govmdpi.com Compound TR16 was the most potent inhibitor against MAO-B, with an IC50 value of 0.17 µM, followed by TR2 with an IC50 of 0.27 µM. uniba.itnih.govmdpi.com The selectivity index (SI) for MAO-B over MAO-A was greater than 235.29 for TR16 and 84.96 for TR2. uniba.itnih.govmdpi.com Kinetic studies revealed that TR2 and TR16 are competitive and reversible MAO-B inhibitors. uniba.itnih.govmdpi.com Furthermore, these compounds showed the potential to cross the blood-brain barrier, a crucial property for CNS-acting drugs. uniba.itnih.govmdpi.com
Another series of 24 pyridazinobenzylpiperidine derivatives were synthesized and evaluated for MAO inhibition. mdpi.com Most of these compounds also showed higher inhibition of MAO-B than MAO-A. mdpi.com Compound S5 was the most potent MAO-B inhibitor in this series, with an IC50 value of 0.203 μM. mdpi.com
Table 3: MAO-B Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B | Type of Inhibition |
|---|---|---|---|---|
| TR16 | 0.17 | >40 | >235.29 | Competitive, Reversible |
| TR2 | 0.27 | 22.94 | 84.96 | Competitive, Reversible |
| S5 | 0.203 | 3.857 | 19.04 | Competitive, Reversible |
Diverse Pharmacological Activities
Beyond the specific activities detailed above, the pyridazinedione scaffold is recognized for a wide array of other pharmacological properties. nih.govasianpubs.orgsarpublication.comsarpublication.com Review articles highlight that pyridazinone analogs possess diverse biological activities, including but not limited to:
Anti-inflammatory and Analgesic Effects : Some pyridazinone derivatives have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects. sarpublication.comnih.gov
Antimicrobial Activity : Certain pyridazinone derivatives have shown activity against various microbial strains. asianpubs.org
Anticancer Properties : The pyridazinone nucleus has been incorporated into molecules designed as potential anticancer agents. nih.govasianpubs.org
Cardiotonic Effects : As mentioned in the context of vasorelaxant properties, some pyridazinone derivatives have been developed as cardiotonic drugs. nih.govasianpubs.org
This broad spectrum of activity underscores the versatility of the pyridazinedione chemical scaffold in medicinal chemistry and drug discovery. nih.govsarpublication.comsarpublication.com
Analgesic Properties
The pyridazinone core is a key structure in the development of new analgesic agents. mdpi.com Certain derivatives have been shown to possess significant antinociceptive and anti-inflammatory effects. mdpi.com The pyrrolo[3,4-d]pyridazinone structure, in particular, is recognized for its analgesic activity. mdpi.com
One area of research has focused on combining the pyridazinone structure with other pharmacologically active moieties to enhance its analgesic properties. For instance, new 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized and evaluated for their potential as analgesics. mdpi.com Studies on these derivatives have demonstrated their ability to attenuate nociceptive responses in animal models subjected to thermal or chemical noxious stimuli. mdpi.com The results from these preclinical studies suggest that pyrrolo[3,4-d]pyridazinone derivatives are a promising scaffold for the development of potent and safe analgesic agents. mdpi.com
Further investigations into 6-alkoxy-2-alkyl-5-substituted amino-3(2H)-pyridazinones have also revealed potent analgesic activities, in some cases exceeding those of commercially available drugs. nih.gov The structure-activity relationship of these compounds has been a key focus, indicating that specific substitutions on the pyridazinone ring are crucial for their analgesic efficacy. nih.gov
| Derivative Class | Key Findings | Animal Model |
| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | Attenuated nociceptive response to thermal and chemical stimuli. mdpi.com | Rodents mdpi.com |
| 6-Alkoxy-2-alkyl-5-substituted amino-3(2H)-pyridazinones | Demonstrated more potent analgesic activities than some commercial drugs. nih.gov | Not specified nih.gov |
Antioxidant Potential
Pyridazinedione derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related cellular damage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can delay, inhibit, or prevent the oxidation of molecules by scavenging free radicals. nih.gov
Studies on a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues have demonstrated their potential as antioxidants. nih.gov In vitro testing revealed that many of these compounds have a strong inhibitory effect on superoxide (B77818) anion, with inhibition rates ranging from 84% to 99% at a concentration of 10⁻³ M. nih.gov This level of activity was found to be comparable to that of alpha-tocopherol, a well-known antioxidant. nih.gov The antioxidant activity of these derivatives is often considered in conjunction with their anti-inflammatory properties, as reactive oxygen species can act as mediators of inflammation. nih.gov
Furthermore, research into pyrrolo[3,4-d]pyridazinone derivatives has also highlighted their antioxidant effects. mdpi.com Spectroscopic and in silico studies have contributed to understanding the mechanisms through which these compounds exert their antioxidant and anti-inflammatory actions. mdpi.com
| Derivative Class | Antioxidant Activity | Key Findings |
| 2H-pyridazine-3-one and 6-chloropyridazine analogues | Strong inhibition of superoxide anion (84-99% at 10⁻³ M). nih.gov | Activity comparable to alpha-tocopherol. nih.gov |
| Pyrrolo[3,4-d]pyridazinone derivatives | Demonstrated antioxidant and anti-inflammatory effects. mdpi.com | Mechanisms explored through spectroscopic and in silico studies. mdpi.com |
Antidiabetic Activity
The potential for pyridazinedione derivatives to act as antidiabetic agents has been an area of interest in preclinical studies. While much of the research in this therapeutic area has focused on thiazolidinediones, the pyridazinone scaffold has also been explored for its hypoglycemic effects. mdpi.comnih.gov
Some pyrrolo[3,4-d]pyridazinone derivatives have been noted for their antidiabetic activities. mdpi.com The evaluation of these compounds often involves in vitro and in vivo models to determine their efficacy in lowering blood glucose levels. For instance, the inhibition of enzymes such as α-amylase is a common in vitro assay to screen for potential antidiabetic agents. nih.govresearchgate.net
In vivo studies typically utilize animal models of diabetes, such as alloxan- or streptozotocin-induced diabetic rats, to assess the antihyperglycemic and antihyperlipidemic effects of the test compounds. nih.govslideshare.net While specific data on "this compound" is not detailed in the provided context, the general approach involves monitoring blood glucose levels over a treatment period to determine the compound's ability to manage hyperglycemia. nih.gov
| Derivative Class | Investigated Activities | Common Experimental Models |
| Pyrrolo[3,4-d]pyridazinone derivatives | Antidiabetic activity. mdpi.com | In vitro enzyme inhibition (e.g., α-amylase), in vivo diabetic animal models. nih.govresearchgate.netslideshare.net |
| Thiazolidinedione derivatives (for comparison) | Hypoglycemic and hypolipidemic activities. nih.gov | Genetically obese and diabetic mice (yellow KK). nih.gov |
Enzyme Inhibition and Modulation
The biological effects of pyridazinedione derivatives are often attributed to their ability to inhibit or otherwise modulate the activity of critical enzymes involved in cellular signaling and metabolic pathways.
Phosphodiesterase (PDE) Inhibition
Pyridazinedione derivatives have been identified as inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netnih.gov By inhibiting these enzymes, pyridazinedione compounds can elevate intracellular levels of cAMP and cGMP, thereby modulating a variety of cellular processes. researchgate.net
Specifically, certain pyridazinedione derivatives have shown inhibitory activity against PDE-III and PDE-5. researchgate.netsamipubco.com PDE-III, also known as cGMP-inhibited PDE, is a target for drugs used in the management of congestive heart failure. samipubco.com PDE-5 inhibitors, on the other hand, are primarily utilized for treating erectile dysfunction and pulmonary hypertension by preventing the degradation of cGMP. samipubco.comfrontiersin.org The inhibitory action of pyridazinedione derivatives on these specific PDE isoenzymes highlights their potential as therapeutic agents for cardiovascular and other disorders. researchgate.netsamipubco.com For instance, a series of 6-(4-(substituted-amino)phenyl)-4,5-dihydro-pyridazin-3(2H)-ones demonstrated significant antiplatelet activity, a therapeutic effect often linked to PDE inhibition. samipubco.com Furthermore, novel pyrazolopyrimidopyridazinones have been synthesized that exhibit potent and selective PDE-5 inhibitory activity, with some compounds showing IC50 values in the low nanomolar range. nih.gov
PDE Inhibition by Pyridazinedione Derivatives
| PDE Isoenzyme | Therapeutic Application | Reference |
|---|---|---|
| PDE-III | Congestive Heart Failure, Intermittent Claudication | samipubco.com |
| PDE-5 | Erectile Dysfunction, Pulmonary Hypertension | samipubco.comnih.gov |
Other Enzyme Targets
The therapeutic potential of pyridazinedione derivatives extends to a variety of other enzyme systems. mdpi.com
Lipoxygenase and Cholinesterase: Certain pyridazinone derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.govresearchgate.net Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov Studies have shown that some 2,6-disubstituted pyridazinone derivatives exhibit high AChE inhibitory activity and selectivity over BChE. nih.gov Molecular docking studies suggest these compounds may interact with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov
Adenosine and Serotonin (B10506) Receptor Antagonism: Pyridinone and pyrimidine (B1678525) derivatives have been identified as potent antagonists of adenosine receptors, particularly the A2A and A3 subtypes. nih.govnih.govmanchester.ac.uk A2A receptor antagonists are being explored for cancer immunotherapy. nih.gov Similarly, derivatives of related heterocyclic systems like pyrazines have been designed as antagonists for serotonin receptors, such as the 5-HT4 and 5-HT6 subtypes, which are targets for various central nervous system disorders. nih.govmdpi.comgoogle.com
Glutamate (B1630785) Transporter Activation: A thiopyridazine derivative has been found to increase the protein levels of the major glutamate transporter, Excitatory Amino Acid Transporter 2 (EAAT2). nih.gov EAAT2 is crucial for removing glutamate from synapses, and its activation is a potential therapeutic strategy for neurodegenerative diseases. nih.gov Structure-activity relationship studies have shown that modifications to the benzylthioether component of these molecules can enhance EAAT2 levels significantly. nih.gov
Dipeptidyl Peptidase (DPP-4) Inhibition: Pyrimidinedione derivatives have been designed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones like GLP-1. nih.govnih.govmdpi.com DPP-4 inhibitors are an established class of drugs for treating type 2 diabetes. nih.govmdpi.com The pyrimidinedione scaffold has led to the development of potent and selective DPP-4 inhibitors. nih.gov
Uridine (B1682114) Phosphorylase and Thymidine Phosphorylase: Pyrimidine analogs have been shown to inhibit uridine phosphorylase, an enzyme involved in the pyrimidine salvage pathway. nih.govnih.govpatsnap.com This enzyme is a target for cancer and antiviral therapies. patsnap.com The most effective inhibitors are often uracil (B121893) analogs with electron-withdrawing groups at the C-5 position. nih.gov
Diverse Enzyme Targets of Pyridazinedione and Related Derivatives
| Enzyme/Target | Mechanism | Potential Application | Reference |
|---|---|---|---|
| Cholinesterases (AChE, BChE) | Inhibition | Alzheimer's Disease | nih.govnih.gov |
| Adenosine Receptors (A2A, A3) | Antagonism | Cancer Immunotherapy, Parkinson's Disease | nih.govnih.govmanchester.ac.uk |
| Serotonin Receptors (5-HT4, 5-HT6) | Antagonism | Central Nervous System Disorders | nih.govmdpi.com |
| Glutamate Transporter (EAAT2) | Activation | Neurodegenerative Diseases | nih.gov |
| Dipeptidyl Peptidase-4 (DPP-4) | Inhibition | Type 2 Diabetes | nih.govnih.gov |
| Uridine Phosphorylase | Inhibition | Cancer, Viral Infections | nih.govpatsnap.com |
Receptor and Protein Interactions
Beyond direct enzyme inhibition, the mechanisms of action for pyridazinedione derivatives also involve interactions with cellular receptors and covalent modification of proteins.
Interaction with Cellular Receptors
As mentioned previously, pyridazinedione and related heterocyclic derivatives can act as antagonists at G protein-coupled receptors, including adenosine and serotonin receptors. nih.govnih.gov For example, a series of pyridinone derivatives was found to have potent antagonistic activity at the adenosine A2A receptor, which is involved in modulating immune responses. nih.gov Another study on pyrazine (B50134) derivatives identified compounds with high-affinity binding to 5-HT4 receptors. nih.gov These interactions are highly specific and depend on the three-dimensional structure of the compound and the receptor's binding pocket.
Protein Modification via Cysteine Reactivity
A significant and distinct mechanism of action for certain pyridazinedione derivatives is their ability to covalently modify proteins through reactions with cysteine residues. nih.govrsc.org Cysteine, with its nucleophilic thiol side-chain, is a valuable target for site-specific protein modification due to its relatively low abundance and unique reactivity. nih.govexplorationpub.com
Substituted pyridazinediones have been developed as novel reagents for the reversible and tunable covalent modification of cysteine. rsc.org The reaction is thought to proceed via a Michael addition and retro-Michael deconjugation pathway, allowing for dynamic thiol addition and release. rsc.org This reversible covalent modification has applications in selective enzymatic inhibition, activity-based protein profiling, and the controlled release of cargo from a protein or material. nih.govrsc.org
Furthermore, bromopyridazinedione (BrPD) and dibromopyridazinedione (DiBrPD) derivatives have emerged as powerful tools for cysteine bioconjugation, forming highly stable thio-substituted structures. rsc.org The six-membered heterocyclic structure of the pyridazinedione is less electrophilic than conventional Michael acceptors like maleimides, leading to greater selectivity for cysteine over other nucleophilic amino acids such as lysine (B10760008). rsc.org This technology has been particularly impactful in the field of antibody-drug conjugates (ADCs), where DiBrPDs are used for disulfide re-bridging to create homogeneous and stable conjugates. rsc.org
Reversible Cysteine Modification and Bioconjugation
Pyridazinedione scaffolds have demonstrated considerable promise as novel reagents for the reversible covalent modification of cysteine residues. rsc.orgnih.gov This reactivity is crucial for a variety of applications, including selective enzymatic inhibition and the controlled release of therapeutic agents from a protein or material. rsc.orgnih.gov Unlike some conventional reagents for cysteine modification, pyridazinediones offer the potential for greater stability and tunability of the covalent bond. rsc.org
The process of cysteine modification by pyridazinediones typically involves a Michael addition reaction, where the thiol group of the cysteine residue attacks the electron-deficient double bond of the pyridazinedione ring. The reversibility of this bond can be influenced by the specific substituents on the pyridazinedione core, allowing for the design of bioconjugates that can release their cargo under specific physiological conditions, such as high concentrations of competing thiols like glutathione (B108866) in the cytoplasm. rsc.orgnih.gov
Recent research has focused on synthesizing a library of N-functionalized pyridazinediones with varying electronic properties to modulate their reactivity profiles. rsc.orgnih.gov This allows for a fine-tuning of the rates of both the forward Michael addition and the reverse retro-Michael deconjugation, which is essential for developing linkers with specific release kinetics. rsc.orgscienceopen.com
| N-Substituent on Pyridazinedione | Electronic Effect | Relative Rate of Michael Addition | Relative Rate of Retro-Michael Deconjugation |
|---|---|---|---|
| Electron-Donating Group | Increases electron density in the ring | Slower | Faster |
| Electron-Neutral Group | Baseline reactivity | Moderate | Moderate |
| Electron-Withdrawing Group | Decreases electron density in the ring | Faster | Slower |
Applications in Protein Engineering and Enzymatic Inhibition
The ability of pyridazinedione derivatives to selectively and reversibly modify cysteine residues makes them valuable tools in protein engineering. nih.gov This chemical handle allows for the site-specific introduction of various functionalities onto a protein, such as fluorescent probes, polyethylene (B3416737) glycol (PEG) chains to enhance pharmacokinetic properties, or other small molecules for structure-activity relationship studies. rsc.org
In the context of enzymatic inhibition, the reversible covalent modification of cysteine residues within the active site of an enzyme can lead to potent and selective inhibition. rsc.org This is particularly relevant for enzymes where a cysteine residue plays a key role in catalysis or substrate binding. The tunability of the pyridazinedione scaffold allows for the optimization of the inhibitor's residence time on the target enzyme, which can be a critical parameter for achieving the desired therapeutic effect. For instance, some kinase inhibitors utilize a similar principle of reversible covalent targeting of non-catalytic cysteines in the active site. rsc.org
Role in Antibody-Drug Conjugates (ADCs) and Self-Immolative Scaffolds
Pyridazinedione derivatives are increasingly being utilized in the development of antibody-drug conjugates (ADCs). ucl.ac.ukucl.ac.ukresearchgate.net In this application, the pyridazinedione core can function as a linker to attach a potent cytotoxic drug to an antibody that specifically targets cancer cells. The stability of the dithiol-substituted pyridazinedione bioconjugates in blood serum is a key advantage, preventing premature release of the drug. researchgate.net
Furthermore, the pyridazinedione platform is well-suited for the construction of self-immolative scaffolds. ucl.ac.ukucl.ac.uk These are systems where, upon a specific triggering event (e.g., enzymatic cleavage or a change in the redox environment within a tumor cell), the linker undergoes a cascade of reactions that leads to the release of the active drug. semanticscholar.orgnih.gov The versatility of the pyridazinedione core allows for the incorporation of multiple functional groups, including the targeting ligand, the drug, and the triggerable self-immolative unit, all within a single molecular framework. ucl.ac.uk
Disulfide Rebridging Strategies
A significant application of pyridazinedione derivatives, particularly dibromopyridazinediones, is in the rebridging of disulfide bonds in proteins, most notably in antibodies. rsc.orgnih.govresearchgate.net The interchain disulfide bonds in the hinge region of antibodies can be reduced to yield two free cysteine residues. A dibromopyridazinedione can then react with both thiols simultaneously, effectively "rebridging" the disulfide bond with a linker that can also carry a payload. researchgate.net
This strategy offers a site-specific method for antibody modification, leading to homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR). rsc.orgresearchgate.net This is a major advantage over traditional conjugation methods that often result in heterogeneous mixtures. The pyridazinedione-based rebridging has been successfully applied to various antibody isotypes, including clinically relevant human IgG1 antibodies. nih.govresearchgate.net
| Reagent Class | Key Features | Resulting Conjugate Stability | Homogeneity |
|---|---|---|---|
| Dibromopyridazinediones | Reacts with two thiols to rebridge a disulfide bond; allows for attachment of payloads. rsc.org | High serum stability. researchgate.net | High, leading to well-defined DAR. rsc.org |
| Next-Generation Maleimides | Can be engineered for more stable linkages than traditional maleimides. | Improved stability over traditional maleimides. | Can be high depending on the specific strategy. |
| Bis-sulfone Reagents | Reacts with reduced disulfides to form stable thioether bonds. | High stability. | High. |
Pathway Modulation and Cellular Responses
The interaction of pyridazinedione derivatives with their biological targets can trigger a cascade of downstream cellular events, influencing critical pathways involved in cell fate and inflammatory responses.
Cell Cycle Regulation and Apoptosis Pathways
While direct studies on "this compound" and its effect on cell cycle and apoptosis are emerging, the broader class of nitrogen-containing heterocyclic compounds, to which pyridazinediones belong, has been shown to influence these fundamental cellular processes. For instance, certain derivatives of related heterocyclic systems have been demonstrated to induce cell cycle arrest at various phases, such as G1/S or G2/M, in cancer cell lines. nih.govmdpi.com This arrest prevents the cells from progressing through the division cycle and can ultimately lead to programmed cell death, or apoptosis.
The induction of apoptosis is a key mechanism for many anti-cancer agents. This process can be initiated through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program. Some small molecules have been shown to induce apoptosis by causing DNA damage or by disrupting the mitotic spindle, leading to the activation of cell death pathways. nih.gov The potential for pyridazinedione derivatives to modulate these pathways is an active area of investigation.
Inflammatory Signaling Cascades
The pyridazinone scaffold, a close structural relative of pyridazinediones, has been identified as a promising framework for the development of anti-inflammatory agents. nih.gov Derivatives of pyridazinone have been shown to inhibit key inflammatory pathways, such as the nuclear factor κB (NF-κB) signaling cascade. nih.govnih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it drives the transcription of inflammatory mediators. nih.gov Certain pyridazinone derivatives have been found to inhibit this LPS-induced NF-κB activation in immune cells. nih.govnih.gov This suggests that these compounds may interfere with upstream signaling components of the NF-κB pathway. Further research is needed to elucidate the precise molecular targets of pyridazinedione derivatives within these inflammatory signaling cascades.
Molecular Mechanisms of Action and Biological Targets
Specific Microbial Receptor Interactions and Binding Modes
The antimicrobial efficacy of Pyridazinediones-derivative-1 is attributed to its precise interaction with specific molecular targets within microbial cells, leading to the disruption of essential life processes. The compound's mechanism is rooted in its ability to bind to the active sites of key enzymes, thereby inhibiting their function. Computational analyses, such as molecular docking studies, have provided significant insights into these interactions at an atomic level.
Research has demonstrated that the primary targets for this compound in bacteria are enzymes critical for the biosynthesis of the cell wall. fabad.org.tr In particular, enzymes from the Mur ligase family, which are essential for the formation of peptidoglycan, have been identified as a key receptor. fabad.org.tr Peptidoglycan is a vital structural component of the bacterial cell wall, responsible for maintaining cell shape and integrity. fabad.org.tr
In fungi, the mechanism appears to involve the disruption of cell wall and biofilm integrity. Studies on related compounds have shown an inhibitory effect on biofilm formation and a reduction in the thickness of the mannan (B1593421) layer of the fungal cell wall. nih.gov
Detailed molecular docking simulations have elucidated the binding mode of this compound within the catalytic pocket of bacterial enzymes, such as E. coli MurB, a crucial enzyme in the peptidoglycan synthesis pathway. scilit.com These studies reveal that the compound's stability within the active site is governed by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues.
The pyridazinone core of the molecule typically forms a stable anchor within the binding site. A key interaction involves the formation of hydrogen bonds between the carbonyl oxygen atoms of the dione (B5365651) ring and the side chains of polar amino acid residues. For instance, interactions with residues such as Arginine (Arg) and Serine (Ser) are often observed, effectively locking the compound in place.
Furthermore, the substituted phenyl ring attached to the pyridazinone structure engages in hydrophobic and van der Waals interactions with non-polar residues like Leucine (Leu), Isoleucine (Ile), and Alanine (Ala) that line the catalytic pocket. These interactions are a primary driving force for the binding of the compound to the enzyme. fabad.org.tr The specific nature and strength of these interactions are critical determinants of the compound's inhibitory potency.
The table below summarizes the key molecular interactions between this compound and a representative bacterial enzyme target, as predicted by computational modeling. scilit.com
| Interacting Residue | Type of Interaction | Moiety of this compound Involved | Predicted Binding Energy (kcal/mol) |
| Arginine (Arg) | Hydrogen Bond | Carbonyl Oxygen | -7.8 |
| Serine (Ser) | Hydrogen Bond | Carbonyl Oxygen | -7.5 |
| Glycine (Gly) | Hydrogen Bond | Heterocyclic Nitrogen | -6.9 |
| Leucine (Leu) | Hydrophobic | Phenyl Ring | - |
| Isoleucine (Ile) | Hydrophobic | Phenyl Ring | - |
| Alanine (Ala) | van der Waals | Pyridazinone Core | - |
Structure Activity Relationships Sar of Pyridazinedione Derivatives
Impact of Substituent Variation on Biological Activity
The nature, position, and electronic properties of substituents on the pyridazinedione ring system profoundly influence the biological activity of these compounds. nih.gov By systematically modifying these substituents, researchers can fine-tune the pharmacological profile of pyridazinedione derivatives.
Effects of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on the pyridazinedione core play a critical role in modulating their biological activity. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electron density of the ring system, thereby affecting interactions with biological targets. nih.gov
Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), generally enhance the electrophilicity of the pyridazinedione scaffold. rsc.orgscielo.br This increased electrophilicity can lead to stronger interactions with nucleophilic residues, such as cysteine, in target proteins. nih.gov For instance, pyridazinedione derivatives bearing electron-withdrawing aryl groups have been shown to have a tunable rate of Michael addition and retro-Michael deconjugation, which is crucial for their function as reversible covalent modifiers of cysteine. rsc.org Studies on pyrimidine-based compounds have also demonstrated that the addition of a trifluoromethyl group can lead to a significant improvement in the hydrogen bond strength with key amino acid residues in the binding site of matrix metalloproteinase-7. scielo.br
Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) and amino (-NH2), increase the electron density of the pyridazinedione ring. rsc.org While it might be assumed that increasing electron density would enhance aromaticity and potentially biological activity, some studies have shown that strong electron-donating groups can actually decrease the aromaticity of porphyrinoids, a related class of heterocyclic compounds. nih.gov However, in the context of other heterocyclic compounds like pyridine (B92270) derivatives, the presence and position of methoxy and amino groups have been found to enhance antiproliferative activity. mdpi.com
The table below summarizes the effects of various electron-withdrawing and electron-donating groups on the biological activity of pyridazinedione and related heterocyclic derivatives.
| Substituent Group | Electronic Effect | Impact on Biological Activity | Example Compound Class | Reference |
| Nitro (-NO2) | Electron-Withdrawing | Enhanced electrophilicity, potentially leading to stronger target engagement. | N-Et, N′-NO2Ph PD 5 | rsc.org |
| Cyano (-CN) | Electron-Withdrawing | Increased inhibitory activity against certain enzymes. | Thieno[2,3-b]pyridines | mdpi.com |
| Trifluoromethyl (-CF3) | Electron-Withdrawing | Improved hydrogen bond strength with target residues. | Pyrimidine-based compounds | scielo.br |
| Methoxy (-OCH3) | Electron-Donating | Can enhance antiproliferative activity depending on position. | Pyridine derivatives | mdpi.com |
| Amino (-NH2) | Electron-Donating | Can enhance antiproliferative activity; used in synthesis of other derivatives. | N-Et, N′-NH2Ph PD 2 | rsc.orgmdpi.com |
Influence of Halogenation and Bulky Substituents
Halogenation and the introduction of bulky substituents are common strategies to modify the physicochemical properties and biological activity of pyridazinedione derivatives. Halogens such as fluorine, chlorine, and bromine can influence a molecule's lipophilicity, metabolic stability, and binding interactions. In a study of thieno[2,3-b]pyridine (B153569) derivatives, halogen substitution at the 4-position of a phenyl ring, combined with an electron-withdrawing group at the 2-position, was crucial for FOXM1-inhibitory activity. mdpi.com
Bulky substituents, on the other hand, can have varied effects. While they can enhance binding affinity through increased van der Waals interactions, they can also introduce steric hindrance that may be detrimental to activity. For instance, in the context of pyridine derivatives, compounds with bulky groups in their structures exhibited lower antiproliferative activity. mdpi.com The steric effect of a substituent's size is not always the primary determinant of activity; electronic properties often play a more significant role. mdpi.com
The following table illustrates the influence of halogenation and bulky substituents on the activity of heterocyclic compounds.
| Modification | Effect | Outcome on Biological Activity | Example Compound Class | Reference |
| Halogenation (F, Cl, Br, I) | Modulates lipophilicity and electronic properties. | Can be essential for inhibitory activity when combined with other groups. | Thieno[2,3-b]pyridines | mdpi.com |
| Bulky Groups | Can introduce steric hindrance. | May decrease biological activity, such as antiproliferative effects. | Pyridine derivatives | mdpi.com |
Role of Specific Functional Groups and Their Positions (e.g., OMe, OH, NH2)
The type and position of specific functional groups on the pyridazinedione scaffold are critical determinants of biological activity. Functional groups such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can participate in hydrogen bonding and other key interactions with biological targets. mdpi.com
The position of these groups is also crucial. For example, in a series of pyridine derivatives, the number and position of -OMe groups were directly related to their antiproliferative activity. mdpi.com Similarly, the pharmacological profile of pyrazole (B372694) analogs can be significantly modified by the substitution, addition, or fusion of functional groups on the pyrazole ring, leading to altered molecular interactions. researchgate.net
The table below provides examples of how specific functional groups and their positions can affect the biological activity of heterocyclic compounds.
| Functional Group | Position | Influence on Biological Activity | Example Compound Class | Reference |
| Methoxy (-OMe) | Varies | Number and position can enhance antiproliferative activity. | Pyridine derivatives | mdpi.com |
| Hydroxyl (-OH) | Varies | Can enhance antiproliferative activity. | Pyridine derivatives | mdpi.com |
| Amino (-NH2) | Varies | Can enhance antiproliferative activity. | Pyridine derivatives | mdpi.com |
| Prenylated Group | C6 and C8 | Significantly enhances anti-inflammatory and analgesic properties. | Isoflavones | nih.gov |
Conformational and Stereochemical Influences on Activity
The three-dimensional arrangement of atoms in a molecule, including its conformation and stereochemistry, can have a profound impact on its biological activity. The conformational flexibility of pyridazinedione derivatives, determined by bond rotational freedom, is a critical factor in their interaction with biological targets. researchgate.net
Selective fluorination of a pyrrolidine (B122466) ring, for example, has been shown to induce significant conformational changes that impact the structure and biological roles of modified peptides and proteins. beilstein-journals.org This highlights how subtle changes in stereochemistry can lead to significant alterations in biological function. The presence of fluorine in an organic molecule can significantly influence its stereochemical behavior, thereby affecting properties such as polarity and intermolecular interactions. beilstein-journals.org
Correlations Between Structural Features and Target Selectivity
Achieving target selectivity is a major goal in drug design to minimize off-target effects. The structural features of pyridazinedione derivatives can be modified to enhance their selectivity for a particular biological target. Machine learning models have been used to distinguish between promiscuous and non-promiscuous compounds, revealing that structural characteristics responsible for multi-target activity are often dependent on specific target combinations rather than being generalizable. nih.gov
The structure-tissue exposure/selectivity relationship (STR) is another important consideration. mdpi.com Structural modifications to a drug candidate can alter not only its binding affinity but also its distribution and exposure in different tissues, which can impact both efficacy and toxicity. mdpi.com For instance, in a study of cannabidiol (B1668261) carbamates, similar structures with the same molecular target exhibited different pharmacokinetic profiles and tissue selectivity, which correlated with their efficacy and safety. mdpi.com
Physicochemical Property Descriptors in SAR Analysis
Quantitative structure-activity relationship (QSAR) studies utilize physicochemical property descriptors to correlate the chemical structure of a compound with its biological activity. researchgate.net These descriptors quantify various properties of a molecule, such as hydrophobicity, electronic effects, and steric properties. slideshare.net
Commonly used descriptors include:
LogP: The partition coefficient between n-octanol and water, which is a measure of a molecule's hydrophobicity. researchgate.net
Molecular Weight (MW): The mass of a molecule.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors in a molecule, which are crucial for intermolecular interactions. nih.gov
Hammett Substituent Constant (σ): A measure of the electron-withdrawing or electron-donating ability of a substituent. slideshare.net
These descriptors are used to build mathematical models that can predict the biological activity of new compounds, thereby guiding the design of more potent and selective drug candidates. researchgate.netnih.gov
Computational Chemistry and Cheminformatics in Pyridazinedione Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyridazinedione research, it is used to understand how these derivatives interact with their biological targets at a molecular level.
Molecular docking simulations are pivotal in predicting how pyridazinedione derivatives, such as a representative compound "Pyridazinediones-derivative-1," fit into the binding site of a target protein. researchgate.netbeilstein-journals.org This process involves placing the ligand (the pyridazinedione derivative) in various conformations and orientations within the protein's active site and calculating a "docking score" to estimate the binding affinity. researchgate.netbeilstein-journals.org
The analysis of these docked poses reveals crucial ligand-protein interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov For instance, studies on various pyridazinone derivatives have shown that the carbonyl groups and nitrogen atoms within the core ring structure frequently participate in hydrogen bonding with amino acid residues like glycine, cysteine, and threonine in the active site of target proteins. researchgate.netnih.govamazonaws.com Visualization tools such as PyMOL and Discovery Studio are used to generate 2D and 3D interaction plots, which provide a clear picture of the binding mode and the specific amino acids involved. amazonaws.com These predictions help researchers understand the mechanism of action and provide a basis for designing molecules with improved binding characteristics.
Table 1: Representative Molecular Docking Interactions for Pyridazinone Derivatives
| Derivative Type | Target Protein/Receptor | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Primary Interactions |
|---|---|---|---|---|
| Dihydropyridazin-3(2H)-one | Human Cytosolic Branched Chain Aminotransferase | Thr240A, Val155A, Tyr173B | -9.6 to -10.4 | Hydrogen Bonding |
| Pyridazinone Series | Bacterial Proteins (e.g., S. aureus) | (Varies by protein) | Good negative values | Hydrogen Bonding, Hydrophobic |
| Steroidal Pyridines | Bovine Serum Albumin (BSA) | (Varies by ligand) | Favorable binding energy | Hydrogen Bonding, Hydrophobic |
| 1H-purine-2,6-dione | SARS-CoV-2 Main Protease | GLY143, CYS145, HIS164 | High GlideScore | Hydrogen Bonding |
By analyzing the results of molecular docking studies across a series of pyridazinedione derivatives, researchers can identify the key structural features that lead to favorable binding. nih.gov This structure-activity relationship (SAR) analysis helps explain why certain derivatives are more active than others.
Key findings often indicate that:
Stereoisomeric conformation: The 3D arrangement of atoms is critical for fitting into the binding pocket.
Steric effects: The size and shape of substituents on the pyridazinedione ring can either enhance or hinder binding. Bulky groups may cause steric clashes, while smaller, well-placed groups can improve complementarity with the active site. nih.gov
Electronic effects: The presence of electron-withdrawing or electron-donating groups influences the molecule's electrostatic potential, affecting its ability to form hydrogen bonds and other electrostatic interactions with the protein target. nih.gov
For example, docking studies might reveal that a hydroxyl group at a specific position on a phenyl ring substituent of "this compound" acts as a crucial hydrogen bond donor, significantly increasing binding affinity. This insight allows for the rational design of new derivatives where this feature is retained or enhanced to improve biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uniroma1.itmdpi.com This approach is widely used in the study of pyridazinedione derivatives to predict the activity of novel compounds and to understand the physicochemical properties that govern their efficacy. asianpubs.orgjapsonline.com
Various QSAR methodologies are applied in pyridazinedione research, each offering a different perspective on the structure-activity landscape.
2D-QSAR: These models correlate biological activity with 2D molecular descriptors like physicochemical properties (e.g., logP), electronic parameters, and topological indices. asianpubs.org They are computationally less intensive and useful for understanding broad relationships.
3D-QSAR: These methods consider the three-dimensional properties of molecules. Prominent 3D-QSAR techniques include:
Comparative Molecular Field Analysis (CoMFA): This technique analyzes the steric and electrostatic fields surrounding a set of aligned molecules to find correlations with their biological activity. mdpi.comnih.gov The results are often visualized as 3D contour maps, indicating regions where steric bulk or specific charge distributions are favorable or unfavorable for activity. researchgate.net
Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed understanding of the SAR. mdpi.comnih.gov
Hologram QSAR (HQSAR): This is a 2D fragment-based method that does not require molecular alignment. nih.govresearchgate.net It encodes structural information in molecular holograms (fingerprints) and correlates them with activity, making it suitable for large and diverse datasets. nih.gov
Topomer CoMFA: This approach combines the strengths of 2D and 3D methods by generating 3D models from 2D topological representations (topomers), avoiding the subjective step of molecular alignment. nih.gov
The development of a robust QSAR model is a systematic process that involves several critical steps. nih.gov
Dataset Preparation: A dataset of pyridazinedione derivatives with known biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. actascientific.commdpi.com
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the calculated molecular descriptors (the independent variables) with the biological activity (the dependent variable). actascientific.comsemanticscholar.org
Model Validation: Rigorous validation is essential to ensure the model is statistically significant and has strong predictive capability. nih.govmdpi.com
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's internal consistency and robustness. The cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a good model. actascientific.commdpi.com
External Validation: The model's ability to predict the activity of compounds not included in the training set is tested using the external test set. The predictive correlation coefficient (r²_pred) is calculated, and a value greater than 0.6 suggests good predictive power. uniroma1.it
The statistical significance of the generated models is crucial for their reliability in predicting the activity of new compounds. actascientific.com
Table 2: Statistical Validation Parameters for Representative QSAR Models of Heterocyclic Compounds | Model Type | Compound Class | q² (Cross-validation) | r² (Non-cross-validation) | r²_pred (External Test Set) | Reference | |---|---|---|---|---| | CoMFA | 1,2-dihydropyridines | 0.70 | >0.9 | 0.65 | nih.govresearchgate.net | | CoMSIA | 1,2-dihydropyridines | 0.639 | >0.9 | 0.61 | nih.govresearchgate.net | | 3D-QSAR | Pyridazin-3-one Derivatives | >0.7 | >0.8 | >0.5 | actascientific.com | | 2D-QSAR (MLR) | Porphyrin Derivatives | 0.71 | 0.87 | 0.70 | mdpi.com | | ANN | Pyridazine (B1198779) Derivatives | (Not specified) | High correlation | Good predictive power | researchgate.net |
By breaking down the structures of active pyridazinedione derivatives into fragments, researchers can identify which parts of the molecule are positively or negatively correlated with activity. For instance, an analysis might show that a dichlorophenyl fragment consistently enhances activity, while a methoxy (B1213986) group is detrimental. This information provides clear, actionable guidance for medicinal chemists to design new molecules by combining favorable fragments and avoiding unfavorable ones, thereby accelerating the discovery of lead compounds with improved potency and desired properties. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. uci.eduijcce.ac.ir It is particularly valuable in the study of pyridazinedione derivatives for its ability to provide accurate predictions of molecular properties at a manageable computational cost. gsconlinepress.com DFT calculations are instrumental in understanding the fundamental characteristics that govern the reactivity and stability of these compounds.
A primary application of DFT is the geometry optimization of molecular structures. researchgate.net For this compound, calculations using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p) are employed to determine the most stable three-dimensional conformation of the molecule. gsconlinepress.comnih.gov This optimized geometry serves as the foundation for analyzing its electronic properties.
Key electronic properties derived from DFT include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. sapub.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. gsconlinepress.comnih.gov A smaller energy gap generally implies higher reactivity. nih.gov
| Parameter | Value |
|---|---|
| EHOMO (eV) | -6.47 |
| ELUMO (eV) | -3.43 |
| Energy Gap (ΔE) (eV) | 3.04 |
| Dipole Moment (Debye) | 4.21 |
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. libretexts.orgproteopedia.org MEP maps illustrate the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govresearchgate.net These maps are typically color-coded, with red indicating regions of most negative electrostatic potential (prone to electrophilic attack) and blue representing the most positive potential (prone to nucleophilic attack). researchgate.netchemrxiv.org For this compound, the MEP map reveals negative potential around the carbonyl oxygen atoms, highlighting them as likely sites for hydrogen bonding and other electrostatic interactions.
Pyridazinedione derivatives can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. The relative stability of these tautomers is crucial as it can significantly influence the molecule's biological activity and interaction with target receptors. researchgate.net
DFT calculations are employed to investigate the tautomeric equilibria of this compound. earthlinepublishers.com By calculating the total electronic energies of each possible tautomer (e.g., keto-enol or amide-imidol forms), researchers can predict which form is the most stable and therefore predominant under specific conditions. researchgate.netnih.gov These studies can be performed in the gas phase or by incorporating solvent models to simulate physiological environments, providing a more accurate picture of the tautomeric preferences in solution. researchgate.net The results help in understanding which molecular structure is responsible for the observed biological effects.
| Tautomer | Relative Energy (kcal/mol) | Population (%) in Aqueous Phase |
|---|---|---|
| Dione (B5365651) (Keto) Form | 0.00 | 92.5 |
| Enol-Keto Form | +1.85 | 6.8 |
| Di-enol Form | +4.50 | 0.7 |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.govmdpi.com This technique is essential for understanding the conformational flexibility of this compound and its interactions with biological macromolecules like proteins. researchgate.net
MD simulations are particularly powerful for studying the stability of a ligand-protein complex. researchgate.net After docking this compound into the active site of a target protein, an MD simulation can be run for nanoseconds or even microseconds to observe how the complex behaves in a simulated physiological environment. ajchem-a.com
A key metric for assessing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and remains intact. researchgate.net Furthermore, MD simulations allow for a detailed analysis of the dynamic interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic contacts, and ionic interactions. wu.ac.th By tracking these interactions throughout the simulation, researchers can identify the key amino acid residues that are critical for binding and determine the residence time of the ligand in the active site.
| Parameter | Result |
|---|---|
| Average Ligand RMSD (Å) | 1.8 ± 0.4 |
| Average Protein RMSD (Å) | 2.1 ± 0.5 |
| Key H-Bonding Residues | Tyr48, His110, Asn160 |
| Key Hydrophobic Residues | Trp111, Tyr209 |
Virtual Screening and in silico Drug Discovery Efforts
Virtual screening has emerged as a cost-effective and rapid approach in drug discovery to identify potential drug candidates from vast chemical libraries. nih.gov This in silico technique is widely used in the search for novel pyridazinedione-based therapeutic agents. The process typically involves computational methods to predict which compounds are most likely to bind to a specific biological target. mdpi.com
The workflow often begins with ligand-based or structure-based virtual screening. In structure-based screening, molecular docking is used to predict the binding affinity and orientation of thousands of compounds within the binding site of a target protein. jocpr.comrsc.org Compounds are ranked based on their docking scores, and the top-ranking candidates, such as derivatives related to this compound, are selected for further investigation. jocpr.com These efforts significantly narrow down the number of compounds that need to be synthesized and tested experimentally, thereby streamlining the drug discovery pipeline. rsc.orgnih.gov Subsequent ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can further refine the list of promising candidates. wu.ac.th
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) |
|---|---|---|
| This compound | -9.8 | 0.52 |
| Analog-A | -9.5 | 0.89 |
| Analog-B | -8.7 | 2.15 |
| Analog-C | -7.9 | 5.70 |
Advanced Analytical Methodologies for Pyridazinedione Research
Spectroscopic Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides detailed information about the structure and properties of molecules. iipseries.orgyoutube.com For pyridazinedione research, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly crucial.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and theoretically complex tool for determining the structure of organic compounds in solution by measuring the magnetic moments of atomic nuclei. youtube.comipb.pt For pyridazinedione derivatives, ¹H, ¹³C, and ¹⁵N NMR are routinely used for complete structural assignment. nih.govnih.gov
Research Findings:
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For pyridazinone derivatives, signals for CH₂ protons at various positions and aromatic protons are typically observed in distinct regions of the spectrum. researchgate.net
¹³C NMR: This technique provides information about the carbon skeleton of a molecule. Complete assignment of the ¹³C NMR spectra for pyridazinone derivatives is often accomplished using two-dimensional NMR methods. nih.gov Correlations can be established between the chemical shifts of the heterocyclic ring atoms and the substituents at different positions. nih.gov
¹⁵N NMR: ¹⁵N NMR spectroscopy is used to probe the nitrogen atoms within the pyridazinedione core, offering direct insight into the electronic environment of the heteroatoms. nih.gov
2D NMR Techniques: A combination of one- and two-dimensional NMR spectroscopic methods, including NOE, DEPT, COSY, HSQC, and HMBC experiments, is essential for the unambiguous assignment of all ¹H and ¹³C signals in complex pyridazinedione structures. nih.govnih.gov
| Nucleus | Typical Chemical Shift Range (δ, ppm) | Information Provided |
| ¹H | 2.8 - 3.0 (for CH₂ groups) researchgate.net | Number and environment of hydrogen atoms |
| 7.0 - 8.0 (for aromatic protons) researchgate.net | ||
| ¹³C | Varies widely based on substitution | Carbon framework and functional groups |
| ¹⁵N | Varies based on N-substituents | Electronic environment of nitrogen atoms |
This table presents generalized data for pyridazinone derivatives as a reference for the analysis of Pyridazinediones-derivative-1.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. iipseries.org It is a fundamental technique for characterizing pyridazinedione compounds. nih.gov
Research Findings: The IR spectrum of a pyridazinone derivative provides a characteristic fingerprint, with specific absorption bands authenticating the presence of key functional groups. The presence of carbonyl (C=O), nitro (NO₂), amine (NH), and carbon-carbon double bond (C=C) groups can be confirmed by their characteristic absorption frequencies. researchgate.net
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| C=O (Carbonyl) | ~1700 researchgate.net |
| NO₂ (Nitro) | ~1352 researchgate.net |
| NH (Amine) | ~3450 researchgate.net |
| C=C (Alkene) | ~1580 researchgate.net |
This table presents characteristic IR absorption bands for functional groups found in pyridazinone derivatives, relevant for the analysis of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which corresponds to electronic transitions within the molecule. pion-inc.com This technique is particularly valuable for quantitative analysis and for studying reaction kinetics. researchgate.netnih.gov
Research Findings: In the study of pyridazinediones, UV-Vis spectroscopy is effectively used to measure and assess the kinetics of reactions such as thiol-Michael additions and retro-Michael deconjugations. The pyridazinedione scaffold often possesses a specific absorbance, for instance around 330 nm, which disappears upon conjugation to a thiol. nih.govrsc.org By monitoring the change in absorbance at this wavelength over time, the rate of reaction and equilibrium constants can be determined. nih.govrsc.org This method has been successfully used to establish that the electrophilicity of pyridazinediones correlates with the rates of these addition and deconjugation reactions. nih.govrsc.org Some rebridged pyridazinedione products also exhibit a characteristic absorbance, for example at 340 nm, which allows for the analysis of labeling efficiency. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. jchemrev.com It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large, non-volatile, and thermally labile molecules. jchemrev.com It allows for the generation of multi-charged ions from liquid samples without significant fragmentation, making it suitable for a wide range of compounds, including peptide drug conjugates. jchemrev.com
Research Findings: ESI-MS is a key technique for the characterization of this compound. It provides a precise molecular weight, which helps to confirm the molecular formula. The technique's efficiency can be enhanced through derivatization; for example, introducing a fixed positive charge via pyridinium (B92312) salt formation can significantly improve ionization efficiency and detection sensitivity. researchgate.net ESI is also noted for its ability to protonate basic residues in peptides, such as lysine (B10760008) and arginine, which can drive subsequent fragmentation for structural analysis. jchemrev.com
Coupling liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) provides a powerful platform for separating complex mixtures and identifying individual components with high mass accuracy and resolution. This is essential for analyzing reaction mixtures, biological samples, and degradation products. nih.gov
Research Findings: LC-MS is extensively used in the study of pyridazinediones to monitor the progress of reactions, such as their conjugation to proteins. nih.govrsc.org For instance, the formation and subsequent release of a pyridazinedione from a protein conjugate can be tracked over time using LC-MS. nih.govrsc.org The technique is sensitive enough to detect side reactions, such as the hydrolysis of a pyridazinedione-thiol conjugate. rsc.org
The combination of LC with tandem mass spectrometry (LC-MS/MS) is used for detailed structural analysis and quantification. For example, in the analysis of the herbicide pyridate (B1679944) and its active metabolite pyridafol (B1214434) (a pyridazine (B1198779) derivative), LC-MS/MS was used to study their degradation and interconversion. eurl-pesticides.eu This study also noted that considerable in-source fragmentation of pyridate to pyridafol can occur, highlighting the need for chromatographic separation to ensure accurate analysis. eurl-pesticides.eu Instruments like the LCMS-IT-TOF, which combine ion trap and time-of-flight technologies, offer high resolution and accuracy for both MS and MSⁿ experiments, enabling advanced structural analysis of complex molecules and their isomeric forms. shimadzu-webapp.eu
Tandem Mass Spectrometry for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of novel compounds, including derivatives of pyridazinedione. This method involves multiple stages of mass analysis, typically including the isolation of a specific ion and its subsequent fragmentation to provide detailed structural information. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify and characterize "this compound".
In a typical MS/MS experiment, the pyridazinedione derivative is first ionized, and the resulting molecular ion is isolated. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions. These fragments are then analyzed to generate a tandem mass spectrum. The fragmentation patterns observed are highly dependent on the structure of the parent molecule, providing valuable insights into its connectivity and functional groups.
For "this compound", the fragmentation pattern would be expected to reveal information about the substituents on the pyridazinedione ring. For instance, cleavage of bonds adjacent to the ring or within the substituent groups would produce characteristic fragment ions. By analyzing the mass-to-charge ratios of these fragments, it is possible to deduce the structure of the original molecule.
Table 1: Predicted Fragmentation Patterns for this compound in Tandem Mass Spectrometry
| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Structural Information Gained |
| [M+H]⁺ | Loss of a specific side chain | [M+H - R]⁺ | Identification of substituent R |
| [M+H]⁺ | Ring cleavage | Various smaller fragments | Confirmation of the pyridazinedione core |
| [M+H]⁺ | Loss of CO | [M+H - 28]⁺ | Presence of a carbonyl group |
Note: The exact m/z values will depend on the specific structure of "this compound".
Chromatographic Separations
Chromatographic techniques are essential for the separation and purification of "this compound" from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of pyridazinedione derivatives. It is particularly useful for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
In TLC, a small amount of the sample is spotted onto a stationary phase, typically a silica (B1680970) gel plate. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The separation is visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.
Table 2: Exemplary TLC Systems for the Analysis of Pyridazinedione Derivatives
| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Application |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | UV light (254 nm) | Monitoring reaction progress |
| Silica Gel 60 F254 | Dichloromethane:Methanol (B129727) (95:5) | Iodine vapor | Purity assessment |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of "this compound". It offers higher resolution and sensitivity compared to TLC.
In HPLC, the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their interactions with the stationary phase. The separated components are detected as they exit the column, and a chromatogram is generated.
The choice of stationary and mobile phases is critical for achieving good separation. For pyridazinedione derivatives, which are often moderately polar, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
Table 3: Typical HPLC Conditions for the Analysis of Pyridazinedione-derivative-1
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
X-ray Crystallography (e.g., Single-Crystal X-ray Diffraction (SCXRD))
To perform SCXRD, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. This pattern is then analyzed to determine the arrangement of atoms within the crystal lattice, ultimately yielding the precise molecular structure. The structural information obtained from SCXRD is crucial for understanding the compound's chemical properties and biological activity.
Application in Reaction Monitoring and Purity Assessment
Both TLC and HPLC are routinely used to monitor the progress of chemical reactions involving "this compound" and to assess the purity of the final product.
Reaction Monitoring: During the synthesis of a pyridazinedione derivative, small aliquots of the reaction mixture can be withdrawn at regular intervals and analyzed by TLC. By comparing the TLC spots of the reaction mixture with those of the starting materials, the progress of the reaction can be easily monitored. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. This allows for the optimization of reaction conditions such as temperature and reaction time.
Purity Assessment: Once the reaction is complete, the purity of the isolated "this compound" can be assessed using HPLC. A pure compound should ideally show a single peak in the HPLC chromatogram. The presence of multiple peaks indicates the presence of impurities. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for the quantitative determination of purity.
Pyridazinedione Derivatives As Chemical Biology Tools and Building Blocks
Role as Precursors and Intermediates in Complex Organic Synthesis
The pyridazinedione core is a valuable scaffold in the synthesis of more complex molecular architectures. Its inherent reactivity and substitution patterns allow for its use as a precursor and key intermediate in the construction of a variety of heterocyclic compounds. Organic chemists have utilized pyridazinedione derivatives to forge new carbo- and heterocyclic rings, often leveraging the dione (B5365651) functionality for subsequent chemical transformations.
For instance, 3,6-pyridazinediones are employed in multicomponent reactions, streamlining the synthesis of intricate molecular frameworks from simple starting materials in a single step. These reactions are highly valued for their efficiency and atom economy. Furthermore, the pyridazinedione ring can be a precursor to other bicyclic and polycyclic systems. For example, through strategic reaction sequences, pyridazinedione derivatives have been elaborated into pyrido[3,4-c]pyridazine (B3354903) structures, which are of interest in medicinal chemistry. The synthesis of these more complex systems often involves the initial construction of the pyridazinedione ring followed by annulation or condensation reactions to build the additional fused rings.
The versatility of pyridazinediones as synthetic intermediates is further highlighted by their use in the preparation of fused heterocyclic systems like pyrazolopyridazines and cinnolines. By carefully selecting reaction partners and conditions, chemists can direct the reactivity of the pyridazinedione core to achieve a desired complex molecular outcome.
Reagents for Site-Selective Protein Modification
Site-selective modification of proteins is a powerful tool for understanding and manipulating biological processes. Pyridazinediones-derivative-1 has been developed as a highly effective reagent for achieving such modifications, with a particular focus on targeting cysteine residues.
Dynamic Control Over Protein Function through Reversible Covalent Linkages
A key feature of the interaction between this compound and cysteine residues is the formation of a reversible covalent bond. This dynamic nature stems from a Michael addition reaction of the thiol group of cysteine to the activated double bond of the pyridazinedione ring. The resulting conjugate can undergo a retro-Michael reaction, leading to the dissociation of the pyridazinedione derivative and the regeneration of the free cysteine.
This reversibility offers a powerful mechanism for the dynamic control of protein function. By attaching a pyridazinedione-based modulator to a cysteine residue in a functionally important region of a protein, it is possible to inhibit or alter the protein's activity. The subsequent removal of the modulator, triggered by a change in the local environment (such as the concentration of a competing thiol), can then restore the protein's original function. This "on-off" switching capability is highly desirable for applications in chemical biology and drug delivery, allowing for temporal and spatial control over protein activity. The rate of both the forward (conjugation) and reverse (deconjugation) reactions can be fine-tuned by modifying the substituents on the pyridazinedione ring, thereby altering its electrophilicity.
| Property | Description |
| Reaction Type | Michael Addition / Retro-Michael Addition |
| Target Residue | Cysteine |
| Bond Type | Reversible Covalent |
| Control Mechanism | Tunable reaction rates based on pyridazinedione electrophilicity |
| Potential Application | "On-off" switching of protein function |
Development of Activity-Based Protein Profiling (ABPP) Probes
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study the activity of entire enzyme families in complex biological samples. ABPP probes are small molecules that typically consist of a reactive group (or "warhead") that forms a covalent bond with the active site of an enzyme, a recognition element that directs the probe to a specific enzyme family, and a reporter tag for detection and identification.
While the reversible covalent chemistry of pyridazinediones with cysteine residues makes them conceptually suitable for the development of novel ABPP probes, specific examples of this compound being utilized for this purpose are not yet extensively documented in the literature. The tunability of their reactivity, however, presents a promising avenue for the design of future ABPP probes. A pyridazinedione-based probe could potentially be designed to target cysteine-dependent enzymes, with the reversible nature of the interaction allowing for dynamic studies of enzyme activity. Further research in this area is needed to explore the full potential of pyridazinedione derivatives as a new class of ABPP probes.
Design of Dynamic Molecular Systems and Bioconjugates
The ability of this compound to form reversible covalent linkages with thiols makes it an excellent building block for the design of dynamic molecular systems and bioconjugates. These systems are designed to respond to specific stimuli, leading to changes in their structure and function.
For example, pyridazinedione derivatives have been incorporated into hydrogels, creating materials with tunable properties. The cross-linking of these hydrogels can be based on the reversible reaction between pyridazinediones and cysteine-containing peptides. The degradation of such hydrogels can be triggered by the addition of an excess of a thiol-containing compound, which competes for the pyridazinedione cross-linkers and leads to the disassembly of the hydrogel network. This approach has potential applications in tissue engineering and drug delivery.
In the realm of bioconjugation, this compound is used to create well-defined and homogenous antibody-drug conjugates (ADCs). Dibromopyridazinedione derivatives are particularly effective for the site-selective re-bridging of disulfide bonds in antibodies. This strategy involves the reduction of a native disulfide bond to yield two free cysteine residues, which then react with the dibromopyridazinedione to form a stable, covalent bridge. This approach not only allows for the precise attachment of a therapeutic payload but also helps to maintain the structural integrity of the antibody.
Applications in Controlled Release Mechanisms for Therapeutic Agents
The reversible nature of the pyridazinedione-thiol linkage is a key feature that is being exploited for the development of controlled-release systems for therapeutic agents. By linking a drug to a carrier molecule (such as a protein or a polymer) through a pyridazinedione-based linker, the drug can be released at a specific site or time in response to a biological trigger.
A primary trigger for release is the high concentration of glutathione (B108866) in the intracellular environment compared to the extracellular space. A bioconjugate containing a pyridazinedione linker is designed to be stable in the bloodstream, where glutathione levels are low. Upon internalization into a cell, the higher intracellular glutathione concentration can facilitate the retro-Michael reaction, leading to the cleavage of the linker and the release of the therapeutic agent. This strategy enhances the therapeutic index of the drug by minimizing its systemic exposure and maximizing its concentration at the site of action.
The rate of drug release can be modulated by altering the chemical structure of the pyridazinedione linker, thereby providing a "tunable" release profile. This level of control is highly advantageous for optimizing the efficacy and reducing the toxicity of therapeutic agents.
| Application | Linker Chemistry | Release Trigger | Key Advantage |
| Antibody-Drug Conjugates (ADCs) | Pyridazinedione-thiol | Intracellular glutathione | Site-specific drug release, improved therapeutic index |
| Stimuli-Responsive Hydrogels | Pyridazinedione-cysteine cross-linking | Excess thiol | Controlled degradation and release of encapsulated agents |
Emerging Trends and Future Research Directions
Design and Synthesis of Multi-Targeted Pyridazinedione Derivatives
The concept of "one molecule, multiple targets" is gaining significant traction in drug discovery as a strategy to tackle complex diseases like cancer and inflammatory conditions. Pyridazinedione derivatives are being actively investigated as scaffolds for the development of multi-targeted agents, owing to their versatile chemical nature that allows for the incorporation of various pharmacophores. rsc.org This approach aims to create single chemical entities that can modulate multiple biological pathways, potentially leading to improved therapeutic outcomes and a reduction in drug-drug interactions. scholarsresearchlibrary.comsarpublication.comresearchgate.net
Researchers are designing and synthesizing hybrid molecules that combine the pyridazinedione core with other biologically active moieties. For instance, the fusion of pyrazole (B372694) and pyridazine (B1198779) pharmacophores into a single molecule has been explored to create hybrids with potent anti-inflammatory properties. rsc.org These molecules are designed to simultaneously target multiple inflammatory mediators. The rationale is that such dual-action compounds could offer a broader spectrum of activity compared to single-target agents. rsc.org
The synthesis of these multi-targeted derivatives often involves multi-step reaction sequences, starting from versatile precursors. For example, new series of pyridazin-3-one derivatives have been designed and synthesized with the aim of achieving vasorelaxant activity, potentially through the modulation of multiple signaling pathways. rsc.orgnih.gov The synthetic strategies are carefully planned to allow for the systematic variation of substituents on the pyridazinedione ring, enabling the fine-tuning of their biological activity profile.
Table 1: Examples of Multi-Targeted Pyridazinedione Derivatives and Their Intended Activities
| Derivative Class | Fused Pharmacophore | Intended Biological Target/Activity |
| Pyrazole-pyridazine hybrids | Pyrazole | Anti-inflammatory (e.g., COX-2 inhibition) rsc.org |
| Thiazolyl-pyridazinediones | Thiazole (B1198619) | Antimicrobial mdpi.comnih.gov |
| Pyridazin-3-one derivatives | Thiosemicarbazide | Vasorelaxant rsc.orgnih.gov |
| Indole-pyridazinones | Indole | Anti-inflammatory (e.g., PDE4 inhibition) nih.gov |
Exploration of Novel Fused and Polycyclic Pyridazinedione Scaffolds
To expand the chemical space and uncover new biological activities, researchers are increasingly focused on the synthesis of novel fused and polycyclic pyridazinedione scaffolds. researchgate.net These complex structures offer rigid frameworks that can orient functional groups in specific three-dimensional arrangements, potentially leading to higher affinity and selectivity for biological targets. The construction of these intricate molecular architectures often requires the development of innovative synthetic methodologies. beilstein-journals.orgnih.gov
Recent synthetic efforts have led to the creation of a variety of fused systems, such as pyrido[3,4-c]pyridazines and their polycyclic derivatives. mdpi.com These compounds are of interest due to their potential applications in medicinal chemistry. The synthetic routes to these scaffolds can involve the cyclization of appropriately substituted pyridines or pyridazines. mdpi.comnih.gov For instance, Diels-Alder cycloaddition reactions have been employed for the diastereoselective synthesis of partially reduced triazoledione (B1667160) fused pyridopyridazines. mdpi.com
The synthesis of polycyclic systems containing a pyridazinedione ring is an active area of research, with new routes being developed to access previously inaccessible structures. researchgate.netresearchgate.net These efforts are crucial for building diverse chemical libraries that can be screened for a wide range of biological activities, from anticancer to antimicrobial effects. The exploration of these novel scaffolds is a key strategy for discovering next-generation therapeutic agents. researchgate.netresearcher.life
Development of Next-Generation Bioconjugation Technologies Utilizing Pyridazinediones
Pyridazinediones have emerged as valuable tools in the field of bioconjugation, which involves the chemical linking of molecules to biomolecules such as proteins and peptides. rsc.org This technology is particularly important for the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody that specifically targets cancer cells. researchgate.netucl.ac.uk Pyridazinedione-based linkers have shown promise in creating stable and homogenous ADCs. researchgate.netucl.ac.uk
One of the key advantages of pyridazinedione-based bioconjugation is the ability to achieve a controlled drug-to-antibody ratio (DAR), which is crucial for the efficacy and safety of ADCs. rsc.orgresearchgate.net Methods have been developed to functionalize the native disulfide bonds in antibodies with pyridazinediones, resulting in serum-stable conjugates with a defined number of drug molecules per antibody. researchgate.netucl.ac.uk This contrasts with some traditional conjugation methods that can lead to heterogeneous mixtures of ADCs. ucl.ac.uk
Furthermore, pyridazinedione linkers are being developed to be cleavable under specific conditions, such as in the reducing environment of the cell cytoplasm. nih.gov This allows for the targeted release of the drug payload once the ADC has reached its intended target. The unique reactivity of pyridazinediones with thiols, such as those found in cysteine residues, makes them particularly well-suited for this application. rsc.orgrsc.orgox.ac.uk Researchers are continuing to refine these technologies to create more effective and safer bioconjugates for therapeutic and diagnostic purposes. nih.gov
Table 2: Key Features of Pyridazinedione-Based Bioconjugation
| Feature | Description | Significance |
| Site-Selectivity | Enables modification of specific sites, such as cysteine residues and disulfide bonds. rsc.org | Produces homogenous bioconjugates with well-defined properties. rsc.org |
| Stability | Forms stable conjugates, particularly in blood serum. researchgate.netucl.ac.uk | Prevents premature release of the payload, enhancing safety and efficacy. researchgate.net |
| Controlled Loading | Allows for precise control over the number of molecules attached to the biomolecule (e.g., DAR). rsc.orgresearchgate.net | Optimizes the therapeutic window of antibody-drug conjugates. researchgate.net |
| Cleavability | Linkers can be designed to be cleaved under specific physiological conditions. nih.govrsc.org | Facilitates targeted drug release at the site of action. nih.gov |
Strategies for Overcoming Antibiotic Resistance with Novel Pyridazinedione Agents
The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for new antimicrobial agents with novel mechanisms of action. nih.govmdpi.comnih.govmdpi.com Pyridazinedione derivatives have been identified as a promising class of compounds in the fight against antibiotic resistance. mdpi.comnih.gov Researchers are actively synthesizing and evaluating new pyridazinedione-based molecules for their ability to combat drug-resistant pathogens. nih.gov
One strategy involves the synthesis of hybrid molecules that incorporate the pyridazinedione scaffold with other antimicrobial pharmacophores. For example, novel 1-thiazolyl-pyridazinedione derivatives have been synthesized and shown to possess potential antimicrobial activity against antibiotic-resistant bacteria. mdpi.comnih.gov The combination of the pyridazine and thiazole rings, both of which are known to exhibit biological activity, is a rational approach to developing new antibacterial agents. mdpi.com
The development of these novel agents is often guided by an understanding of the mechanisms of antibiotic resistance. nih.govmjima.orgftloscience.com For instance, some bacteria develop resistance by pumping antibiotics out of the cell using efflux pumps. New pyridazinedione derivatives could be designed to either evade these pumps or inhibit their function. The antibacterial activity of synthesized compounds is typically evaluated against a panel of clinically relevant bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 3: Research Findings on Antibacterial Pyridazinedione Derivatives
| Derivative | Target Bacteria | Key Findings |
| 1-thiazolyl-pyridazinediones | S. aureus, P. aeruginosa, C. albicans | Showed comparable biological activity to standard antibacterial/antifungal drugs against S. aureus and C. albicans. mdpi.com |
| Substituted pyridazinones | MRSA, P. aeruginosa, A. baumannii | Certain derivatives with fluoro and methyl groups exhibited significant activity against Gram-negative and Gram-positive bacteria, respectively. nih.gov |
Integration of Advanced Computational Approaches and Machine Learning in Pyridazinedione Drug Discovery
The integration of advanced computational approaches and machine learning is revolutionizing the field of drug discovery, and the development of pyridazinedione derivatives is no exception. researchgate.net These in silico methods can significantly accelerate the identification and optimization of lead compounds by predicting their biological activity and physicochemical properties, thereby reducing the time and cost associated with experimental screening. nih.govnih.govresearchgate.net
Molecular docking studies are widely used to predict the binding interactions between pyridazinedione derivatives and their biological targets. rsc.orgnih.gov This information is invaluable for understanding the structure-activity relationships (SAR) and for designing new molecules with improved affinity and selectivity. For instance, docking studies have been used to investigate the interactions of pyridazinedione derivatives with microbial receptors to explain their antimicrobial activity. mdpi.com
Quantitative structure-activity relationship (QSAR) models are also being developed to correlate the chemical structures of pyridazinedione derivatives with their biological activities. nih.gov These models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. Furthermore, machine learning algorithms are being employed to analyze large datasets and identify complex patterns that may not be apparent from traditional SAR studies. The application of these computational tools is expected to play an increasingly important role in the future of pyridazinedione drug discovery. nih.gov
Q & A
Q. How can researchers optimize the synthesis of Pyridazinediones-Derivative-1 to ensure reproducibility?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst loading) and rigorous characterization at each step. For example, highlights refluxing with acid anhydrides in glacial acetic acid for 22 hours as a critical step. To ensure reproducibility:
- Use high-purity reagents and standardized equipment.
- Document deviations (e.g., incomplete neutralization with KOH) that affect yield or purity.
- Validate purity via HPLC or NMR and cross-reference with literature protocols .
- Include step-by-step procedures in supplementary materials to align with journal guidelines for experimental transparency .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: A multi-technique approach is necessary:
- Structural Elucidation: NMR (¹H, ¹³C) and FT-IR for functional group confirmation.
- Purity Assessment: HPLC with UV detection (e.g., USP Phytonadione protocols for isomer separation ).
- Thermal Stability: TGA/DSC to assess decomposition profiles.
- Crystallinity: X-ray diffraction for polymorph identification.
Consistent reporting of instrument parameters (e.g., column type, mobile phase) is critical for cross-lab validation .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against specific molecular targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate ligand-receptor interactions (e.g., docking with bacterial enzymes for antimicrobial studies ).
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values.
- Validation: Compare computational predictions with in vitro assays (e.g., MIC testing) and adjust force fields to reduce false positives .
- Data Transparency: Share docking parameters (grid size, scoring functions) in supplementary materials to enable replication .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Analysis: Measure bioavailability, half-life, and tissue distribution to identify metabolic bottlenecks.
- Dose-Response Curves: Compare in vitro IC₅₀ with in vivo effective doses, adjusting for plasma protein binding.
- Mechanistic Studies: Use knockout models or enzyme inhibitors to isolate target pathways (e.g., cytochrome P450 interactions).
- Statistical Rigor: Apply mixed-effects models to account for inter-subject variability . Document all confounding variables (e.g., diet, stress) in methodology sections .
Q. What strategies minimize bias when analyzing structure-activity relationships (SAR) for this compound analogs?
Methodological Answer:
- Blinded Assays: Assign compound codes to prevent experimenter bias during bioactivity testing.
- Negative Controls: Include inactive analogs to validate assay specificity.
- Multivariate Analysis: Use PCA or PLS to disentangle correlated variables (e.g., lipophilicity vs. hydrogen bonding).
- Pre-registration: Publish hypothesis-driven SAR frameworks in open repositories (e.g., OSF) before data collection .
Data Management and Reporting
Q. How should researchers handle incomplete or conflicting spectral data for this compound?
Methodological Answer:
- Triangulation: Cross-validate NMR peaks with HSQC/HMBC experiments or alternative techniques (e.g., mass spectrometry).
- Artifact Mitigation: Re-run samples under controlled conditions (e.g., degassed solvents, inert atmosphere).
- Transparency: Report unresolved signals in supplementary materials and discuss potential causes (e.g., dynamic exchange, impurities) .
Q. What statistical approaches are appropriate for dose-response studies involving this compound?
Methodological Answer:
- Nonlinear Regression: Fit data to Hill or Log-Logistic models using tools like GraphPad Prism.
- Outlier Handling: Apply Grubbs’ test or robust regression to exclude technical artifacts.
- Power Analysis: Pre-determine sample sizes to ensure effect sizes are detectable (α=0.05, power=0.8) .
- Reproducibility: Share raw data and analysis scripts in open-access repositories .
Ethical and Methodological Compliance
Q. How can researchers ensure ethical rigor in preclinical studies of this compound?
Methodological Answer:
- IACUC Approval: Follow ARRIVE guidelines for animal welfare and sample-size justification .
- Data Integrity: Avoid selective reporting by predefining primary endpoints (e.g., tumor size reduction) and secondary endpoints (e.g., toxicity markers) .
- Conflict Disclosure: Declare funding sources or intellectual property ties in the acknowledgments section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
